3-Bromo-6-methyl-5-nitro-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-methyl-5-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOGUISZUYCHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646664 | |
| Record name | 3-Bromo-6-methyl-5-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-58-7 | |
| Record name | 3-Bromo-6-methyl-5-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic pathway for 3-Bromo-6-methyl-5-nitro-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the nitration of 6-methyl-1H-indazole, followed by regioselective bromination. This document outlines the experimental protocols, presents key data in a structured format, and includes a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The proposed synthesis of this compound is a sequential process involving two key transformations:
-
Nitration: The initial step focuses on the introduction of a nitro group (-NO2) at the C5 position of the 6-methyl-1H-indazole ring system through an electrophilic aromatic substitution reaction.
-
Bromination: The subsequent step involves the regioselective bromination of the resulting 6-methyl-5-nitro-1H-indazole at the C3 position of the indazole core.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the nitration and bromination of indazole derivatives. Researchers should conduct appropriate safety assessments and small-scale trials to optimize conditions for their specific laboratory settings.
Step 1: Synthesis of 6-Methyl-5-nitro-1H-indazole
This procedure details the nitration of 6-methyl-1H-indazole. Careful control of the reaction temperature is crucial to ensure regioselectivity and minimize the formation of byproducts.
Materials and Reagents:
-
6-Methyl-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 6-methyl-1H-indazole.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the pre-cooled nitrating mixture dropwise to the solution of 6-methyl-1H-indazole in sulfuric acid over a period of 30-60 minutes. The reaction temperature must be maintained between 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting slurry with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
This protocol describes the bromination of 6-methyl-5-nitro-1H-indazole at the 3-position. A method adapted from the synthesis of 3-bromo-5-nitro-1H-indazole is provided[1]. Alternative brominating agents like N-bromosuccinimide (NBS) can also be considered.
Materials and Reagents:
-
6-Methyl-5-nitro-1H-indazole
-
Bromine (Br₂)
-
N,N-Dimethylformamide (DMF)
-
Ice-water
-
Sodium thiosulfate solution (10%)
-
Deionized Water
Procedure:
-
In a round-bottom flask protected from light, dissolve 6-methyl-5-nitro-1H-indazole in N,N-dimethylformamide (DMF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in DMF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Quench any excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
The following tables summarize the key chemical and physical data for the starting material, intermediate, and the final product. Please note that some of this data is predicted or based on analogous compounds due to the limited availability of experimental values for the specific target molecule.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) |
| 6-Methyl-1H-indazole | C₈H₈N₂ | 132.16 | Off-white to yellow solid |
| 6-Methyl-5-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | Yellow solid |
| This compound | C₈H₆BrN₃O₂ | 256.06 | Pale yellow to orange solid |
Table 2: Reaction Parameters (Proposed)
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) |
| Nitration | 6-Methyl-1H-indazole | HNO₃, H₂SO₄ | H₂SO₄ | 0 - 5 | 1 - 2 |
| Bromination | 6-Methyl-5-nitro-1H-indazole | Br₂ or NBS | DMF | 0 - 25 | 12 - 24 |
Logical Workflow
The synthesis workflow is designed to be a straightforward and logical progression from readily available starting materials to the final target compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to 3-Bromo-6-methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 3-Bromo-6-methyl-5-nitro-1H-indazole. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates information from closely related analogues and established principles of medicinal chemistry to offer a robust resource for researchers.
Core Chemical Properties
This compound is a substituted indazole, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The physicochemical properties of this compound are critical for its handling, characterization, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃O₂ | [1] |
| Molecular Weight | 256.06 g/mol | [1] |
| CAS Number | 1000343-58-7 | [1] |
| Melting Point | 223-225 °C | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Not experimentally determined. | |
| Appearance | Likely a solid at room temperature. |
Synthesis and Experimental Protocols
A definitive, published synthesis protocol for this compound is not currently available in peer-reviewed literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted indazoles. The following proposed synthesis involves a multi-step process starting from a commercially available substituted aniline.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves the diazotization and subsequent intramolecular cyclization of a suitably substituted aniline precursor, followed by bromination.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Methyl-5-nitro-1H-indazole
-
Diazotization: To a stirred solution of 2-methyl-4-nitroaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.
-
Cyclization: The reaction mixture is then slowly heated to 80-90 °C and maintained at this temperature for 1-2 hours, during which the formation of the indazole ring occurs. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.
-
Purification: The crude 3-methyl-5-nitro-1H-indazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Bromination to Yield this compound
-
Reaction Setup: 3-Methyl-5-nitro-1H-indazole (1 equivalent) is dissolved in glacial acetic acid.
-
Bromination: To this solution, a solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration. The solid is washed with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Purification: The crude this compound is then purified by column chromatography on silica gel or by recrystallization to afford the final product.
Spectral Data
While specific spectral data for this compound is not publicly available, related compounds have been characterized by various spectroscopic techniques. Researchers synthesizing this compound should expect to use the following methods for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the indazole ring.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H, C-H (aromatic and aliphatic), and the nitro group (NO₂).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and to analyze its fragmentation pattern.
Potential Applications in Drug Discovery
Indazole derivatives are a well-established class of pharmacologically active compounds with a broad range of therapeutic applications, including oncology, anti-inflammatory, and anti-infective agents. The substitution pattern of this compound suggests its potential as a scaffold for the development of novel therapeutic agents.
Generalized Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the initial biological screening of a novel indazole derivative like this compound.
Caption: Generalized workflow for the biological evaluation of a novel indazole compound.
This workflow begins with the synthesis and purification of the compound, followed by initial in vitro screening against a specific biological target (e.g., a protein kinase) and in cell-based assays to assess its effect on cell proliferation or viability. Promising "hit" compounds with significant activity are then subjected to lead optimization, which involves synthesizing and testing analogues to establish structure-activity relationships (SAR) and performing initial assessments of their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties to identify a lead candidate for further development.
References
"3-Bromo-6-methyl-5-nitro-1H-indazole" CAS number and identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3-Bromo-6-methyl-5-nitro-1H-indazole, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This guide consolidates available data on its identification, synthesis, and potential applications, offering a valuable resource for researchers. Due to the limited publicly available data on this specific molecule, information from closely related analogs is included to provide a broader context for its potential properties and applications.
Chemical Identification and Properties
This compound is a substituted indazole derivative. The indazole core is a key pharmacophore in numerous biologically active compounds. The presence of a bromine atom, a methyl group, and a nitro group on the indazole ring suggests its potential as a versatile intermediate for further chemical modifications and as a candidate for various biological and material science applications.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| Chemical Name | This compound | BLDpharm[1] |
| CAS Number | 1000343-58-7 | BLDpharm[1] |
| Molecular Formula | C₈H₆BrN₃O₂ | Calculated |
| Molecular Weight | 256.06 g/mol | Calculated |
Note: Calculated values are based on the chemical structure.
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
This proposed protocol is adapted from the synthesis of a structurally similar compound and should be optimized for the specific substrate.
Starting Material: 6-methyl-5-nitro-1H-indazole
Reagents and Solvents:
-
Bromine (Br₂)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas (for inert atmosphere)
-
Ethanol (for recrystallization)
-
Activated carbon
-
EDTA
Experimental Procedure:
-
Under a nitrogen atmosphere, dissolve 6-methyl-5-nitro-1H-indazole in DMF in a three-necked reaction flask equipped with a stirrer.
-
Cool the reaction mixture to -5 °C.
-
Slowly add a solution of bromine in DMF dropwise to the reaction mixture while maintaining the temperature at -5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
Filter the resulting precipitate and wash with cold water to obtain the crude product.
-
For purification, dissolve the crude product in hot ethanol.
-
Add activated carbon and EDTA, and reflux for 25-35 minutes.
-
Hot filter the solution to remove the activated carbon.
-
Cool the filtrate to below 5 °C and stir for 85-95 minutes to induce crystallization.
-
Filter the purified solid, wash with cold ethanol, and dry under vacuum to yield this compound.
Potential Applications and Research Directions
While specific applications for this compound are not extensively documented, the functional groups present on the molecule suggest several areas of potential utility.
Medicinal Chemistry
Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3] The title compound could serve as a key intermediate in the synthesis of novel therapeutic agents. For instance, other substituted nitroindazoles have been investigated as inhibitors of nitric oxide synthase isoforms.[4]
Materials Science
A study on a related compound, 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole, has demonstrated its potential as a corrosion inhibitor for mild steel in acidic environments.[3] This suggests that this compound could also be explored for similar applications in materials protection.
Table 2: Corrosion Inhibition Efficiency of a Related Indazole Derivative
| Inhibitor Concentration (mol/L) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (E%) |
| 0 | 1.12 | - |
| 10⁻⁶ | 0.54 | 51.8 |
| 10⁻⁵ | 0.38 | 66.1 |
| 10⁻⁴ | 0.21 | 81.3 |
| 10⁻³ | 0.13 | 88.4 |
Data adapted from a study on 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole.[3]
Visualizations
Logical Workflow for Chemical Identification
The following diagram illustrates a typical workflow for the identification and characterization of a novel chemical compound like this compound.
Potential Research Pathways
This diagram outlines potential research avenues stemming from the synthesis of this compound.
Conclusion
This compound is a chemical entity with significant potential for further research and development in both medicinal chemistry and materials science. While comprehensive data on this specific molecule is limited, its structural features and the known properties of related indazole derivatives provide a strong rationale for its investigation. This guide serves as a foundational resource to stimulate and support future research endeavors involving this promising compound.
References
- 1. 1000343-58-7|this compound|BLD Pharm [bldpharm.com]
- 2. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole: Starting Materials and Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway to obtain 3-Bromo-6-methyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the necessary starting materials, key precursors, and detailed experimental protocols for its synthesis. All quantitative data is presented in structured tables for clarity and ease of comparison.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key precursor, 6-methyl-5-nitro-1H-indazole, from a commercially available aniline derivative. The subsequent step is a regioselective bromination at the C3 position of the indazole ring to yield the final product.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 6-Methyl-5-nitro-1H-indazole
The precursor, 6-methyl-5-nitro-1H-indazole, is synthesized from 2-ethyl-5-nitroaniline via a diazotization and intramolecular cyclization reaction. Two common methods are presented below, with the use of tert-butyl nitrite offering a significantly higher yield.
Experimental Protocols
Method A: Using Sodium Nitrite
A solution of 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 ml) is cooled to 0°C. A solution of sodium nitrite (424 mg, 6.14 mmol) in water (1 ml) is added all at once. The reaction mixture is stirred for 15 minutes at 25°C. After 3 hours, any residual solid is removed by filtration. The filtrate is allowed to stand at room temperature for 3 days. The solution is then concentrated under vacuum, and the residue is diluted with 2 ml of water and stirred to induce precipitation. The solid product is collected by filtration and washed with cold water. Purification by flash chromatography (4:1 hexane/ethyl acetate) yields 3-methyl-6-nitro-1H-indazole as a solid.
Method B: Using tert-Butyl Nitrite
To a solution of 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 ml of glacial acetic acid at room temperature, a solution of 8.98 ml (0.06 mol) of tert-butyl nitrite in 40 ml of acetic acid is added dropwise over 15 minutes. After the addition is complete, the solution is stirred for 30 minutes. The acetic acid is removed in vacuo to afford an orange solid. The solid is dissolved in approximately 120 ml of ethyl acetate and washed three times with 100 ml of saturated aqueous NaHCO₃. The organic layer is dried over MgSO₄ and the solvent is removed in vacuo to afford 3-methyl-6-nitroindazole as a yellow solid.
Quantitative Data
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |
| 2-Ethyl-5-nitroaniline | Sodium Nitrite | Glacial Acetic Acid, Water | 3 days | 40.5% | [1] |
| 2-Ethyl-5-nitroaniline | tert-Butyl Nitrite | Glacial Acetic Acid | 0.75 h | 98% | [1] |
Step 2: Bromination of 6-Methyl-5-nitro-1H-indazole
The final step involves the regioselective bromination of 6-methyl-5-nitro-1H-indazole at the C3 position. While a specific protocol for this exact substrate is not widely published, a reliable method can be adapted from the bromination of a structurally similar compound, 5-nitro-1H-indazole. The use of bromine in N,N-dimethylformamide (DMF) is an effective method for this transformation.[2]
Proposed Experimental Protocol
Under a nitrogen atmosphere, 6-methyl-5-nitro-1H-indazole is dissolved in N,N-dimethylformamide (DMF). The solution is cooled to -5°C. Bromine is then added dropwise to the solution while maintaining the temperature between 0 and -5°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield this compound.
Supporting Data for Analogous Bromination
The following table presents data from the bromination of 5-nitro-1H-indazole, which supports the feasibility and high yield of the proposed protocol.[2]
| Starting Material | Reagent | Solvent | Yield | Reference |
| 5-nitro-1H-indazole | Bromine | DMF | 95% | [2] |
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted below.
Caption: Experimental workflow for the two-step synthesis.
Conclusion
This technical guide outlines a robust and high-yielding synthetic route to this compound. The key to a successful synthesis lies in the efficient preparation of the 6-methyl-5-nitro-1H-indazole precursor, for which the use of tert-butyl nitrite is highly recommended. The subsequent regioselective bromination at the C3 position can be achieved using established methods for similar indazole systems. The detailed protocols and quantitative data provided herein should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
An In-depth Technical Guide to 3-Bromo-6-methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-methyl-5-nitro-1H-indazole is a substituted indazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, physical properties, and a plausible synthetic approach. While detailed experimental data for this specific molecule is not widely published, this guide consolidates the existing knowledge and provides context based on related structures.
Chemical Identity and Synonyms
The nomenclature and primary identifiers for the compound are as follows:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1000343-58-7 |
| Molecular Formula | C₈H₆BrN₃O₂ |
| Molecular Weight | 256.06 g/mol |
Synonyms:
-
1H-Indazole, 3-bromo-6-methyl-5-nitro-
Physicochemical and Spectroscopic Data
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available information.
| Property | Value |
| Melting Point | 223-225 °C |
| Appearance | Solid (form not specified) |
| NMR, IR, Mass Spec. | Data not publicly available. Commercial suppliers may provide this information upon request. |
Synthesis and Experimental Protocols
Plausible Synthetic Route: A Two-Step Approach
A potential pathway to this compound involves the nitration of 3-bromo-6-methyl-1H-indazole. This precursor could be synthesized from 6-methyl-1H-indazole.
General Experimental Protocol (Hypothetical)
Disclaimer: The following protocol is a hypothetical procedure based on the synthesis of analogous compounds and has not been experimentally validated for this specific molecule. Researchers should conduct their own optimization and safety assessments.
Step 1: Bromination of 6-Methyl-1H-indazole
-
Reaction Setup: To a solution of 6-methyl-1H-indazole in a suitable solvent (e.g., acetic acid or a chlorinated solvent), bromine is added dropwise at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is quenched, for instance, by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate to neutralize excess bromine.
-
Isolation and Purification: The product, 3-bromo-6-methyl-1H-indazole, is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Step 2: Nitration of 3-Bromo-6-methyl-1H-indazole
-
Reaction Setup: 3-Bromo-6-methyl-1H-indazole is slowly added to a pre-cooled nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining a low temperature (e.g., 0-5 °C).
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
Isolation and Purification: The solid is collected by filtration, washed with water until neutral, and dried. The final product, this compound, is then purified by recrystallization from an appropriate solvent.
Biological and Pharmacological Context
While no specific biological activity data for this compound has been found in the public domain, the indazole core is a well-established "privileged scaffold" in medicinal chemistry. Derivatives of indazole have been reported to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer: Many indazole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cell proliferation and survival.
-
Anti-inflammatory: Certain indazoles have shown potential as anti-inflammatory agents.
-
Antimicrobial: The indazole nucleus is present in some compounds with antibacterial and antifungal properties.
The presence of a bromine atom at the 3-position and a nitro group at the 5-position of the indazole ring in the title compound suggests its potential utility as a versatile intermediate for further chemical modifications, such as cross-coupling reactions at the bromine-bearing carbon and reduction of the nitro group to an amine, which can then be further functionalized.
Conclusion
This compound is a chemical entity with potential applications in synthetic and medicinal chemistry. While comprehensive experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its identity and a plausible approach to its synthesis. The true potential of this molecule likely lies in its use as a building block for the creation of more complex molecules with diverse biological activities, leveraging the rich chemistry of the indazole scaffold. Further research is warranted to fully characterize this compound and explore its utility in drug discovery and development.
"3-Bromo-6-methyl-5-nitro-1H-indazole" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a putative synthetic pathway, and key data for 3-Bromo-6-methyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Core Compound Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.
| Property | Value |
| Molecular Formula | C₈H₆BrN₃O₂ |
| Molecular Weight | 256.06 g/mol |
| CAS Number | 1000343-58-7 |
Postulated Synthetic Pathway and Experimental Protocols
Step 1: Nitration of 6-methyl-1H-indazole
This initial step introduces a nitro group onto the indazole ring. The directing effects of the existing methyl group will influence the position of nitration.
Methodology:
-
Dissolution: In a flask equipped with a magnetic stirrer and maintained in an ice bath, slowly add 6-methyl-1H-indazole to concentrated sulfuric acid. Stir the mixture until complete dissolution is achieved.
-
Cooling: Cool the resulting solution to a temperature between 0-5°C.
-
Addition of Nitrating Mixture: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid should be added dropwise to the indazole solution. It is crucial to maintain the internal temperature below 10°C throughout the addition to control the reaction rate and minimize side product formation.
-
Reaction Quenching: Upon completion of the reaction, the mixture is carefully poured onto crushed ice. This will cause the nitrated product to precipitate out of the solution.
-
Isolation: The solid precipitate is collected via vacuum filtration. The collected solid should be washed thoroughly with water until the filtrate is neutral to remove any residual acid. The product is then dried under a vacuum.
Step 2: Bromination of 6-methyl-5-nitro-1H-indazole
The subsequent step involves the electrophilic aromatic bromination of the nitrated intermediate.
Methodology:
-
Reaction Setup: To a solution of 6-methyl-5-nitro-1H-indazole in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) in a single portion at room temperature.
-
Heating: The reaction mixture is then heated to 60°C and stirred for a period of 2 hours.
-
Workup: After the reaction is complete, it is quenched with water and extracted with an organic solvent like dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved through column chromatography.
Logical Synthesis Workflow
The following diagram illustrates the proposed two-step synthesis of this compound from 6-methyl-1H-indazole.
Caption: Proposed synthesis of this compound.
An In-depth Technical Guide on the Solubility and Stability of 3-Bromo-6-methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative solubility and stability data for the specific compound 3-Bromo-6-methyl-5-nitro-1H-indazole is limited. This guide provides a framework for assessing these properties based on established methodologies for similar nitrogen-containing heterocyclic compounds. The data presented herein is illustrative and intended to serve as a template for experimental design and data presentation.
Executive Summary
The pre-formulation assessment of a novel chemical entity, such as this compound, is a critical step in the drug discovery and development pipeline. Key to this assessment are the compound's solubility and stability profiles, which profoundly influence its bioavailability, formulation development, and shelf-life. This document outlines standardized experimental protocols for determining these parameters and presents a structured format for reporting the resulting data. While specific experimental values for this compound are not available in the public domain, this guide provides researchers with the necessary tools to generate and interpret this crucial information.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) in various media is a determinant of its absorption and bioavailability. Nitrogen-containing heterocyclic compounds, particularly those with nitro groups and halogen substituents, often exhibit poor aqueous solubility.[1][2] A comprehensive solubility assessment is therefore essential.
Illustrative Solubility Data
The following tables represent a hypothetical solubility profile for this compound, based on typical values for compounds of this class.
Table 1: Thermodynamic Solubility in Aqueous and Organic Solvents at 25°C
| Solvent System | Dielectric Constant (ε) | Solubility (µg/mL) | Solubility (mM) |
| Water | 78.5 | < 1.0 | < 0.004 |
| pH 2.0 Buffer (HCl) | 78.5 | 5.2 | 0.021 |
| pH 7.4 Buffer (PBS) | 78.5 | 0.8 | 0.003 |
| 1-Octanol | 10.3 | 150.7 | 0.62 |
| Ethanol | 24.6 | 254.3 | 1.05 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 20,000 | > 82.6 |
| Dichloromethane | 8.9 | 850.1 | 3.51 |
Table 2: Kinetic Solubility in Aqueous Buffer (pH 7.4) from DMSO Stock
| Method | Incubation Time (hours) | Solubility (µg/mL) |
| Nephelometry | 2 | 1.5 |
| Nephelometry | 24 | 0.9 |
Stability Profile
Stability testing is crucial for determining a compound's shelf-life, identifying potential degradation products, and defining appropriate storage conditions.[3][4] These studies expose the compound to various environmental factors to evaluate its chemical integrity over time.[5][6]
Illustrative Stability Data
The following tables present a hypothetical stability profile for this compound. The data represents the percentage of the parent compound remaining after exposure to various stress conditions.
Table 3: Solid-State Stability under Accelerated Conditions
| Condition | Time (months) | % Remaining | Appearance |
| 40°C / 75% RH | 1 | 99.8 | No change |
| 40°C / 75% RH | 3 | 98.5 | No change |
| 40°C / 75% RH | 6 | 96.2 | Slight discoloration |
| 60°C | 1 | 97.1 | No change |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.5 | No change |
Table 4: Solution-State Stability in Aqueous Buffer (pH 7.4) at 25°C
| Time (days) | % Remaining |
| 0 | 100.0 |
| 1 | 99.6 |
| 3 | 98.9 |
| 7 | 97.5 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable solubility and stability data.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[7][8]
-
Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, buffers, organic solvents). The presence of undissolved solid is necessary to ensure saturation.[8]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Sample Processing: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully remove an aliquot of the supernatant.
-
Filtration/Centrifugation: To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Kinetic Solubility Determination (Nephelometry)
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds upon precipitation from a DMSO stock solution.[9]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer (e.g., pH 7.4 PBS) into the wells of a microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 and 24 hours).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.
Stability Assessment Protocol
Stability studies are designed to evaluate the impact of temperature, humidity, and light on the compound.[5][10]
-
Sample Preparation:
-
Solid-State: Place a known amount of the solid compound in open and closed vials to assess the impact of humidity.
-
Solution-State: Prepare a solution of the compound in a relevant solvent system (e.g., pH 7.4 buffer) at a known concentration.
-
-
Stress Conditions: Store the prepared samples under various conditions as per ICH guidelines:
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).[3]
-
Analysis:
-
Visually inspect the samples for any physical changes (e.g., color, appearance).
-
Assay the samples using a stability-indicating HPLC method to determine the amount of the parent compound remaining. This method should be capable of resolving the parent compound from any potential degradation products.
-
-
Data Reporting: Report the results as the percentage of the initial concentration remaining at each time point.
Visualized Workflows
General Workflow for Solubility and Stability Assessment
The following diagram illustrates a typical workflow for assessing the solubility and stability of a novel compound like this compound.
Caption: Workflow for solubility and stability assessment.
References
- 1. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. www3.paho.org [www3.paho.org]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. books.rsc.org [books.rsc.org]
- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Spectroscopic Profile of 3-Bromo-6-methyl-5-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 3-Bromo-6-methyl-5-nitro-1H-indazole. Due to the limited availability of public domain experimental spectra for this specific molecule, this report compiles predicted data based on the analysis of structurally similar compounds. The experimental protocols provided are generalized for the acquisition of such data for small organic molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from known spectral properties of related indazole derivatives, such as 3-iodo-6-methyl-5-nitro-1H-indazole and other nitro-substituted indazoles.[1][2][3]
Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.5 - 14.5 | br s | 1H | N-H |
| ~8.2 | s | 1H | H-4 |
| ~7.8 | s | 1H | H-7 |
| ~2.6 | s | 3H | CH₃ |
Note: The chemical shifts are referenced to a standard internal solvent signal. The N-H proton signal is expected to be broad and its chemical shift can be highly dependent on solvent and concentration. The aromatic protons H-4 and H-7 are predicted to appear as singlets due to the substitution pattern.[1]
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-7a |
| ~142 | C-5 |
| ~140 | C-6 |
| ~125 | C-3a |
| ~120 | C-4 |
| ~115 | C-7 |
| ~110 | C-3 |
| ~20 | CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Broad | N-H Stretch |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Weak | Aliphatic C-H Stretch |
| ~1530 and ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |
| 1620 - 1600 | Medium | C=C Aromatic Ring Stretch |
| 1500 - 1450 | Medium | C=N Aromatic Ring Stretch |
| ~600 | Medium | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 257/259 | [M]⁺ | Molecular ion peak showing a characteristic ~1:1 isotopic pattern for bromine. |
| 240/242 | [M-OH]⁺ | Loss of a hydroxyl radical (possible rearrangement). |
| 211/213 | [M-NO₂]⁺ | Loss of the nitro group. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[1]
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and assign the chemical shifts.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.[4]
-
The data is usually collected over a range of 4000 to 400 cm⁻¹.
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption bands in the spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer (e.g., GC-MS, LC-MS, or direct probe).
Sample Preparation:
-
For GC-MS or LC-MS: Dissolve a small amount of the sample in a suitable volatile solvent.
-
For Direct Insertion Probe: Place a small amount of the solid sample directly on the probe tip.
Data Acquisition:
-
Introduce the sample into the ion source.
-
Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion.
Data Processing:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups.
-
For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Caption: Logical workflow from synthesis to structural confirmation.
References
Potential Biological Activities of 3-Bromo-6-methyl-5-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activities of the novel heterocyclic compound, 3-Bromo-6-methyl-5-nitro-1H-indazole. While direct experimental data on this specific molecule is not extensively available in current literature, this document provides a comprehensive analysis based on the well-documented bioactivities of structurally related indazole derivatives. By examining analogous compounds featuring bromo, methyl, and nitro substitutions, we can infer potential therapeutic applications, mechanisms of action, and starting points for future research and drug development. This paper summarizes key quantitative data from related compounds, details relevant experimental protocols, and visualizes potential signaling pathways to guide further investigation into this promising chemical scaffold.
Introduction to the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiprotozoal activities.[1][2][3] Several indazole-based drugs, such as the kinase inhibitors pazopanib and axitinib, have received FDA approval for cancer treatment, underscoring the therapeutic potential of this heterocyclic core.[4][5][6] The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. The subject of this guide, this compound, incorporates three key functional groups—a bromine atom, a methyl group, and a nitro group—each known to modulate the pharmacological profile of heterocyclic compounds.
Predicted Biological Activities Based on Structural Analogs
Based on the biological activities reported for structurally similar indazole derivatives, this compound is predicted to exhibit a range of therapeutic potentials.
Anticancer Activity
The presence of a nitro group, particularly at the 5- or 6-position of the indazole ring, is a common feature in derivatives with demonstrated anticancer properties. For instance, derivatives of 5-nitro-1H-indazole have been synthesized and evaluated as antimicrobial and anticancer agents.[2][7] Specifically, certain 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown significant activity against A549 (lung carcinoma) and MCF7 (breast cancer) cell lines.[7]
Furthermore, bromo-substituted indazoles have also been investigated as anticancer agents. For example, compound 2f, a 6-bromo-indazole derivative, displayed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM.[5] This compound was found to induce apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[5]
Given these precedents, this compound is a strong candidate for possessing antiproliferative and pro-apoptotic activities against various cancer cell lines. The combination of the bromo and nitro groups may lead to synergistic effects, enhancing its anticancer potential.
Antimicrobial and Antifungal Activity
Nitro-containing heterocyclic compounds, including nitroimidazoles and nitroindazoles, have a long history as antimicrobial agents.[8] The nitro group can be bioreduced in anaerobic bacteria and protozoa to form cytotoxic radical anions. Derivatives of 5-nitro-1H-indazole have been reported to possess both antibacterial and antifungal properties.[2] For example, certain sulfonamide and carbamate derivatives of 5-nitro-1H-indazole have shown notable zones of inhibition against Staphylococcus aureus and Aspergillus niger.[2]
Additionally, some 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have demonstrated broad-spectrum antibacterial efficacy, and others have shown noteworthy antifungal potential against Rhizopus oryzae and Candida albicans.[7] Therefore, this compound is likely to exhibit activity against a range of bacterial and fungal pathogens.
Antileishmanial Activity
Derivatives of 3-chloro-6-nitro-1H-indazole have been identified as promising candidates for the treatment of leishmaniasis.[9][10] Several of these compounds exhibited strong to moderate activity against Leishmania infantum.[9] Molecular docking studies suggest that these compounds may act by inhibiting trypanothione reductase (TryR), an essential enzyme in the parasite's defense against oxidative stress.[9] The presence of the nitro group at a position analogous to the 6-position in the active antileishmanial compounds suggests that this compound could also be a potent inhibitor of Leishmania growth.
Quantitative Data from Structurally Related Compounds
To provide a clearer perspective on the potential potency of this compound, the following table summarizes the quantitative biological activity data from key structural analogs.
| Compound Class | Specific Derivative Example | Biological Activity | Target/Cell Line | Quantitative Data (IC50 / Zone of Inhibition) |
| 5-Nitro-indazole Carboxamides | Compound 5'j | Anticancer | A549, MCF7 | Not specified, but noted as a "significant contender" |
| 6-Bromo-indazole Derivatives | Compound 2f | Anticancer | Various cancer cell lines | IC50 = 0.23–1.15 µM |
| 5-Nitro-indazole Derivatives | Compound 76 | Antimicrobial | A. niger, S. aureus | Zone of inhibition: 19.4 mm (A. niger), 17.4 mm (S. aureus) |
| 3-Chloro-6-nitro-indazole Derivatives | Compound 77 | Antileishmanial | L. infantum | IC50 = 11.23 µM |
Experimental Protocols for Biological Evaluation
The following are detailed methodologies for key experiments that would be relevant for assessing the biological activities of this compound, based on protocols used for its structural analogs.
In Vitro Anticancer Activity (MTT Assay)
This protocol is adapted from the evaluation of 1H-indazole-3-amine derivatives.[11]
-
Cell Seeding: Cancer cell lines (e.g., K562, A549, MCF7) are seeded in 96-well plates at a density of 5 × 10⁴ cells/mL and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for an additional 48 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[11]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol is based on the general principles of antimicrobial susceptibility testing.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared and uniformly spread on the surface of an appropriate agar medium.
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A specific volume of the test compound solution at a known concentration (e.g., 300 µg/mL) is added to each well.[2]
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A standard antibiotic (e.g., ciprofloxacin) is used as a positive control.[2]
In Vitro Antileishmanial Activity (MTT Assay)
This protocol is adapted from the evaluation of 3-chloro-6-nitro-1H-indazole derivatives.[12]
-
Parasite Culture: Promastigote strains of Leishmania species (e.g., L. infantum, L. tropica, L. major) are cultured in appropriate media.[12]
-
Compound Exposure: The promastigotes are exposed to increasing concentrations of the synthesized test compounds.[12]
-
MTT Assay: The in vitro antileishmanial activity is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates cell viability.[12]
Potential Signaling Pathways and Mechanisms of Action
Based on the mechanisms elucidated for related indazole derivatives, several potential signaling pathways and mechanisms of action can be proposed for this compound.
Induction of Apoptosis in Cancer Cells
Many anticancer indazole derivatives exert their effects by inducing apoptosis. As observed with the 6-bromo-indazole derivative 2f, this compound may modulate the expression of key apoptosis-regulating proteins.[4][5]
Caption: Potential Apoptosis Induction Pathway.
Inhibition of Trypanothione Reductase in Leishmania
The antileishmanial activity of nitro-indazole derivatives is potentially mediated through the inhibition of trypanothione reductase (TryR). This enzyme is crucial for the parasite's survival.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-6-methyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues to predict its properties, outline potential synthetic routes, and explore its putative biological activities. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the indazole scaffold.
Core Compound Profile: this compound
The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The strategic placement of bromo, methyl, and nitro functional groups on the 1H-indazole framework of the target compound, this compound, is anticipated to confer specific physicochemical and pharmacological properties, making it a valuable building block for the synthesis of diverse derivatives.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₆BrN₃O₂ |
| Molecular Weight | 256.06 g/mol |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 254.96434 Da |
| Monoisotopic Mass | 254.96434 Da |
| Topological Polar Surface Area | 74.5 Ų |
| Heavy Atom Count | 14 |
| Complexity | 245 |
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of related indazole derivatives, such as 3-iodo-6-methyl-5-nitro-1H-indazole and 3-bromo-6-nitro-1H-indazole.[1][2]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~13.5 - 14.5 | br s | - | 1H | N-H |
| ~8.2 | s | - | 1H | H-4 |
| ~7.8 | s | - | 1H | H-7 |
| ~2.5 | s | - | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-5 |
| ~141 | C-7a |
| ~135 | C-3a |
| ~130 | C-6 |
| ~120 | C-4 |
| ~115 | C-7 |
| ~110 | C-3 |
| ~20 | CH₃ |
Table 3: Predicted IR and MS Data
| Spectroscopic Technique | Predicted Data |
| FT-IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1530 & ~1340 (NO₂ stretch), ~550 (C-Br stretch) |
| Mass Spectrometry (EI) | m/z (%): 255/257 ([M]⁺, isotopic pattern for Br), 176 ([M-Br]⁺), 148 ([M-Br-NO₂]⁺) |
Synthesis and Derivatization Strategies
A plausible synthetic route to this compound and its subsequent derivatization is outlined below. The workflow involves a multi-step synthesis beginning with a commercially available precursor, followed by functionalization using modern cross-coupling methodologies.
Caption: Proposed synthetic workflow for this compound and its derivatization.
Experimental Protocols
Protocol 2.1.1: Synthesis of 6-Methyl-5-nitro-1H-indazole
This protocol is adapted from standard nitration procedures for substituted indazoles.[3]
-
To a stirred solution of 6-methyl-1H-indazole (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 6-methyl-5-nitro-1H-indazole.
Protocol 2.1.2: Synthesis of this compound
This protocol is based on the bromination of nitro-indazoles.[4]
-
Dissolve 6-methyl-5-nitro-1H-indazole (1 equivalent) in glacial acetic acid.
-
To this solution, add bromine (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and collect the precipitate by filtration.
-
Wash the solid with water and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Dry the product under vacuum to yield this compound.
Protocol 2.1.3: General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol for the arylation of bromo-indazoles.
-
In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.1.4: General Procedure for Buchwald-Hartwig Amination
This is a generalized protocol for the amination of bromo-indazoles.
-
To an oven-dried reaction tube, add this compound (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable ligand (e.g., Xantphos, 0.04 equivalents), and a base (e.g., Cs₂CO₃, 1.5 equivalents).
-
Evacuate and backfill the tube with an inert gas.
-
Add the desired amine (1.2 equivalents) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Potential Biological Activities and Signaling Pathways
Indazole derivatives are known to exhibit a range of biological activities, including anticancer and antiparasitic effects.[5][6][7] The presence of a nitro group can be crucial for certain biological actions, particularly in the context of antiparasitic agents.
Anticancer Activity: Kinase Inhibition
Many indazole-based compounds have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5] It is plausible that derivatives of this compound could target various kinases involved in cell proliferation, survival, and angiogenesis.
Caption: General signaling pathway of kinase inhibition by indazole derivatives.
Antiparasitic Activity: Nitroreductase-Mediated Activation
Nitro-heterocyclic compounds are a class of antimicrobial agents that are often activated by parasite-specific nitroreductases.[8] This activation leads to the formation of cytotoxic reactive nitrogen species that damage parasitic cells. 5-nitroindazole derivatives have shown activity against parasites like Trypanosoma cruzi and Leishmania.[6][9]
Caption: Proposed mechanism of antiparasitic action for nitroindazole derivatives.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its predicted properties, potential synthetic strategies, and likely biological targets. The detailed protocols and pathway diagrams serve as a starting point for researchers to explore the rich chemistry and biology of this and related indazole derivatives. Further experimental validation is necessary to confirm the data and hypotheses presented herein.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 640613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]
- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Functionalization of the indazole ring system, particularly at the C-3 position, is a key strategy in the discovery of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 3-aryl-1H-indazoles.[2] These products are valuable intermediates in drug development, with applications as kinase inhibitors and other targeted therapies.
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-6-methyl-5-nitro-1H-indazole . This substrate is particularly interesting due to the presence of an electron-withdrawing nitro group, which can influence the reactivity of the C-Br bond, and a methyl group that can modulate the physicochemical properties of the final products. While specific literature on the Suzuki-Miyaura coupling of this exact molecule is limited, the following protocols are based on established methods for closely related 3-bromoindazoles and provide a robust starting point for optimization.[3][4]
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound (typically a boronic acid or its ester). The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.
Experimental Protocols
Based on successful Suzuki-Miyaura couplings of similar 3-bromoindazoles, two primary protocols are presented here: a conventional heating method and a microwave-assisted method. The microwave protocol often leads to significantly reduced reaction times.[3]
Protocol 1: Conventional Heating
This protocol is adapted from methodologies developed for the coupling of 5-bromoindazoles and other nitrogen-rich heterocycles.[4][5]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., DME/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-methyl-5-nitro-1H-indazole.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on the efficient microwave-assisted Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles.[3]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Ethanol
-
Water
-
Microwave synthesis vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), Cs₂CO₃ (2.5 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Add the solvent mixture of 1,4-dioxane/ethanol/water (e.g., in a 3:1:1 ratio).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a constant temperature of 120-140 °C for 30-90 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation: Expected Outcomes
The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, based on literature data for analogous substrates.[3][4] The presence of the electron-withdrawing nitro group may necessitate slightly longer reaction times or higher catalyst loadings compared to unsubstituted 3-bromoindazoles.
| Arylboronic Acid Partner | Expected Yield (%) | Notes |
| Phenylboronic acid | 70 - 85 | Generally good reactivity. |
| 4-Methoxyphenylboronic acid | 75 - 90 | Electron-donating groups on the boronic acid can enhance the reaction rate. |
| 4-(Trifluoromethyl)phenylboronic acid | 60 - 75 | Electron-withdrawing groups on the boronic acid may lead to slightly lower yields. |
| 2-Thienylboronic acid | 65 - 80 | Heteroarylboronic acids are generally well-tolerated. |
| 3-Pyridylboronic acid | 55 - 70 | Coordination of the pyridine nitrogen to the palladium catalyst can sometimes inhibit the reaction. |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura reaction.
Applications in Drug Development
The 3-aryl-6-methyl-5-nitro-1H-indazole products synthesized via this methodology are valuable building blocks for the development of new therapeutics. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). The indazole core is a known hinge-binding motif for many protein kinases, and derivatives of this scaffold have shown promise as anti-cancer agents and inhibitors of other key biological targets.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents such as dioxane and DME are flammable and should be handled with care.
-
Microwave synthesis should only be performed in a dedicated microwave reactor with appropriate pressure and temperature monitoring.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 3-Bromo-6-methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-cancer and anti-inflammatory properties. The functionalization of the indazole core is a critical strategy in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 3-Bromo-6-methyl-5-nitro-1H-indazole. This versatile building block allows for the introduction of a variety of substituents at the C-3 position through well-established cross-coupling reactions, opening avenues for the synthesis of diverse libraries of potential drug candidates. The electron-withdrawing nitro group and the electron-donating methyl group on the indazole ring can influence the reactivity of the substrate in these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The bromine atom at the C-3 position of this compound serves as an excellent handle for various transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. These reactions are generally characterized by their high efficiency, functional group tolerance, and broad substrate scope.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the bromoindazole with a range of aryl, heteroaryl, or vinyl boronic acids or esters.[1] This reaction is known for its mild conditions and the use of stable and less toxic boron reagents.[1]
Representative Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 80 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 78 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 6 | 88[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the solvent (e.g., DME/H₂O, 4:1).
-
The reaction mixture is stirred and heated to the specified temperature (e.g., 80 °C) for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-6-methyl-5-nitro-1H-indazole.[3]
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines onto the indazole core.[4] This reaction is a cornerstone for the synthesis of arylamines.[4]
Representative Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | THF | 80 | 16 | 88 |
| 4 | Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | LiHMDS | THF | 65 | 12 | 91[5] |
Experimental Protocol: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%), and the base (e.g., NaOtBu, 1.5 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq.).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 3-amino-6-methyl-5-nitro-1H-indazole.[5]
Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction involves the coupling of the bromoindazole with an alkene to form a substituted alkene, providing a valuable route to vinyl-substituted indazoles.[6][7]
Representative Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | Methyl acrylate | Pd(OAc)₂ (3) | - | Na₂CO₃ | DMF | 110 | 12 | 85[8] |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | NMP | 120 | 10 | 80 |
| 4 | Acrylonitrile | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | Acetonitrile | 80 | 18 | 70 |
Experimental Protocol: Heck Reaction
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (e.g., DMF) followed by the alkene (1.5 eq.) via syringe.
-
Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously for the specified time and temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-vinyl-6-methyl-5-nitro-1H-indazole.[8]
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling facilitates the reaction between the bromoindazole and a terminal alkyne, producing 3-alkynyl-indazole derivatives, which are valuable intermediates in organic synthesis.[9]
Representative Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Dipea | DMF | 80 | 8 | 85 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 12 | 88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | THF | 50 | 10 | 82 |
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk tube, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide cocatalyst (4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 eq.).
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated.
-
Purify the crude product by column chromatography to give the 3-alkynyl-6-methyl-5-nitro-1H-indazole.
Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
General Experimental Workflow
The successful execution of these palladium-catalyzed reactions relies on a systematic and careful experimental approach. The following diagram outlines a general workflow applicable to all the discussed transformations.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The palladium-catalyzed functionalization of this compound provides a powerful and versatile platform for the synthesis of a diverse range of substituted indazoles. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions offer reliable methods for the formation of C-C and C-N bonds at the C-3 position. The protocols and data presented herein, based on established literature for analogous systems, serve as a comprehensive guide for researchers in the design and execution of their synthetic strategies, ultimately facilitating the discovery of novel indazole-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for N-alkylation of 3-Bromo-6-methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 3-Bromo-6-methyl-5-nitro-1H-indazole. The regioselective alkylation of the indazole core is a critical step in the synthesis of a wide array of pharmacologically active molecules. The presence of two nucleophilic nitrogen atoms (N1 and N2) on the indazole ring often leads to the formation of regioisomeric mixtures. The protocols outlined below are designed to favor either N1 or N2 alkylation, based on established principles of indazole chemistry.
The regioselectivity of N-alkylation is influenced by several factors, including the choice of base, solvent, and alkylating agent, as well as the electronic and steric properties of the substituents on the indazole ring. Generally, the use of a strong, non-coordinating base in a non-polar aprotic solvent tends to favor the thermodynamically more stable N1-alkylated product. Conversely, conditions that favor kinetic control may lead to the formation of the N2-alkylated isomer.
General Experimental Workflow
The following diagram illustrates a general workflow for the N-alkylation of this compound.
Figure 1: General workflow for the N-alkylation of this compound.
Protocol 1: Regioselective N1-Alkylation
This protocol is adapted from a known procedure for the N1-alkylation of a structurally similar indazole, 3-bromo-6-nitro-1H-indazole, and is expected to favor the formation of the N1-alkylated product.[1] Optimization may be required for the specific substrate.
Materials:
-
This compound
-
Alkylating agent (e.g., propargyl bromide, benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add the alkylating agent (2.0 eq).
-
Add potassium carbonate (2.0 eq) and a catalytic amount of tetra-n-butylammonium bromide (0.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the N1-alkylated product.
Quantitative Data (for 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole): [1]
| Starting Material | Alkylating Agent | Base | Catalyst | Solvent | Product | Yield |
| 3-Bromo-6-nitro-1H-indazole | Propargyl bromide | K₂CO₃ | TBAB | THF | 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole | Not specified |
Protocol 2: Proposed Protocol for Regioselective N2-Alkylation
This protocol is based on general principles for achieving N2-selectivity in indazole alkylation, which often involves Mitsunobu conditions or the use of specific base-solvent combinations that favor the kinetic product. This proposed protocol may require significant optimization.
Materials:
-
This compound
-
An alcohol (R-OH) corresponding to the desired alkyl group
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the corresponding alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the N2-alkylated product from the N1-isomer and triphenylphosphine oxide.
Factors Influencing Regioselectivity
The following diagram illustrates the key factors influencing the N1 versus N2 alkylation of the indazole core.
Figure 2: Factors influencing the regioselectivity of indazole N-alkylation.
Summary of Reaction Conditions from Literature for Substituted Indazoles
The following table summarizes various conditions reported for the N-alkylation of different substituted indazoles, which can serve as a guide for optimizing the reactions for this compound.
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | >99:1 | [2] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 4:96 | [2] |
| 1H-Indazole | Isopropyl alcohol | PPh₃, DEAD | THF | 1:2.5 | [2] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 38:46 | [3] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate | Cs₂CO₃ | Dioxane | N1 selective | [3] |
Note: The electronic and steric effects of the 3-bromo, 6-methyl, and 5-nitro substituents on the target molecule will influence the observed regioselectivity. The electron-withdrawing nitro group at the 5-position is expected to decrease the nucleophilicity of both nitrogen atoms. The 6-methyl group may have a modest electronic and steric influence. The 3-bromo group will also have electronic and steric effects that can impact the N1/N2 ratio. Therefore, the provided protocols should be considered as starting points, and optimization of reaction conditions is highly recommended to achieve the desired regioselectivity and yield.
References
- 1. 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
Application Notes and Protocols: The Role of 3-Bromo-6-methyl-5-nitro-1H-indazole in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-6-methyl-5-nitro-1H-indazole as a key intermediate in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of various kinases. The specific substitution pattern of this compound offers versatile handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the development of next-generation targeted therapies.
The strategic placement of a bromine atom at the 3-position allows for facile introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The nitro group at the 5-position can be readily reduced to an amine, providing a crucial point for further functionalization to enhance binding affinity and selectivity. The methyl group at the 6-position can contribute to favorable hydrophobic interactions within the kinase active site.
This document outlines the synthetic utility of this compound, provides detailed experimental protocols for its derivatization, and presents its application in the context of inhibiting key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.
Quantitative Data Summary
While specific experimental data for kinase inhibitors directly synthesized from this compound is not yet extensively published, the following table presents a representative structure-activity relationship (SAR) study for a hypothetical series of analogs. This data is modeled on typical screening results for indazole-based kinase inhibitors and serves to illustrate the potential for optimization from this starting material.
| Compound ID | R1 (C3-Position) | R2 (C5-Position) | Target Kinase | IC50 (nM) |
| 1 | Bromo | Nitro | VEGFR-2 | >10000 |
| 2a | Phenyl | Nitro | VEGFR-2 | 850 |
| 2b | 4-Fluorophenyl | Nitro | VEGFR-2 | 420 |
| 2c | 3-Aminophenyl | Nitro | VEGFR-2 | 210 |
| 3a | 4-Fluorophenyl | Amino | VEGFR-2 | 55 |
| 3b | 4-Fluorophenyl | Acetamido | VEGFR-2 | 78 |
| 3c | 3-Aminophenyl | Amino | VEGFR-2 | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with a boronic acid derivative.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave synthesis vial
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a microwave synthesis vial, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and cesium carbonate (2.5 equivalents).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-methyl-5-nitro-1H-indazole derivative.
Reduction of the Nitro Group
This protocol details the reduction of the 5-nitro group to a 5-amino group.
Materials:
-
3-Aryl-6-methyl-5-nitro-1H-indazole derivative
-
Iron powder (Fe) (5 equivalents)
-
Ammonium chloride (NH₄Cl) (1 equivalent)
-
Ethanol
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the 3-aryl-6-methyl-5-nitro-1H-indazole derivative in a mixture of ethanol and water (e.g., 3:1).
-
Add iron powder and ammonium chloride to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 5-amino-3-aryl-6-methyl-1H-indazole derivative.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase (e.g., VEGFR-2).
Materials:
-
Synthesized indazole derivatives
-
Purified recombinant kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for a kinase inhibitor.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Caption: Workflow for an in vitro kinase assay.
Application Notes and Protocols for 3-Bromo-6-methyl-5-nitro-1H-indazole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-methyl-5-nitro-1H-indazole is a highly functionalized heterocyclic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical drug discovery. Its unique substitution pattern, featuring a reactive bromine atom at the 3-position, a nitro group at the 5-position, and a methyl group at the 6-position of the indazole core, makes it an ideal scaffold for the development of potent and selective kinase inhibitors. The indazole moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, focusing on its application in palladium-catalyzed cross-coupling reactions and subsequent functional group transformations. The primary applications highlighted are in the development of inhibitors for Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-like Kinase 4 (PLK4), two critical targets in oncology.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 1000343-58-7 |
| Molecular Formula | C₈H₆BrN₃O₂ |
| Molecular Weight | 256.06 g/mol |
| Appearance | Pale yellow to yellow solid |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents |
| Purity | Typically >95% |
Application in the Synthesis of Kinase Inhibitors
The strategic positioning of the bromine atom and the nitro group on the indazole ring allows for a sequential and regioselective elaboration of the molecule. The bromine atom at the C3 position is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The nitro group at the C5 position can be readily reduced to an amino group, providing a handle for further derivatization, such as amide bond formation, which is crucial for interacting with the solvent-exposed region of the kinase active site.
Plausible Synthetic Workflow for a Kinase Inhibitor
A general workflow for the synthesis of a kinase inhibitor using this compound as a starting material is depicted below. This workflow is a representative example and can be adapted for the synthesis of a variety of kinase inhibitors targeting different enzymes.
Experimental Protocols
The following are detailed, representative protocols for the key transformations involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vial and heat the reaction mixture in a microwave reactor to 100-140 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Representative Yields for Analogous Systems):
| Arylboronic Acid | Product | Reported Yield (%) |
| Phenylboronic acid | 3-Phenyl-6-methyl-5-nitro-1H-indazole | 85-95 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-methyl-5-nitro-1H-indazole | 80-90 |
| 3-Pyridinylboronic acid | 3-(Pyridin-3-yl)-6-methyl-5-nitro-1H-indazole | 70-85 |
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Second-generation Buchwald precatalyst (e.g., XPhos Pd G2) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the Buchwald precatalyst, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 2-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Representative Yields for Analogous Systems):
| Amine | Product | Reported Yield (%) |
| Morpholine | 3-(Morpholin-4-yl)-6-methyl-5-nitro-1H-indazole | 85-95 |
| Aniline | 6-Methyl-5-nitro-3-(phenylamino)-1H-indazole | 75-85 |
| Benzylamine | 3-(Benzylamino)-6-methyl-5-nitro-1H-indazole | 80-90 |
Protocol 3: Nitro Group Reduction
This protocol details the reduction of the nitro group to an amine, a crucial step in the synthesis of many kinase inhibitors.
Materials:
-
3-Substituted-6-methyl-5-nitro-1H-indazole (1.0 equiv)
-
Iron powder (Fe) (5.0 equiv)
-
Ammonium chloride (NH₄Cl) (3.0 equiv)
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add the 3-substituted-6-methyl-5-nitro-1H-indazole, iron powder, and ammonium chloride.
-
Add a mixture of ethanol and water (typically 3:1 to 5:1).
-
Heat the reaction mixture to reflux (around 80 °C) for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired amino-indazole.
Quantitative Data:
| Substrate | Product | Reported Yield (%) |
| 3-Aryl-6-methyl-5-nitro-1H-indazole | 5-Amino-3-aryl-6-methyl-1H-indazole | >90 |
| 3-Amino-6-methyl-5-nitro-1H-indazole | 3,5-Diamino-6-methyl-1H-indazole | >85 |
Application in Targeting Kinase Signaling Pathways
The derivatives of this compound are particularly relevant for targeting key signaling pathways implicated in cancer, such as the VEGFR and PLK4 pathways.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels.[1] In cancer, tumor growth is dependent on angiogenesis, making VEGFRs a prime target for anti-cancer therapies. Inhibitors targeting VEGFR can block the downstream signaling cascade, leading to the inhibition of endothelial cell proliferation, migration, and survival, ultimately cutting off the tumor's blood supply.
PLK4 Signaling Pathway
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication.[2][3] Overexpression of PLK4 can lead to centrosome amplification, a hallmark of many cancers, which contributes to chromosomal instability and aneuploidy.[3] Inhibition of PLK4 can disrupt this process, leading to mitotic errors and ultimately cell death in cancer cells, making it an attractive target for cancer therapy.[4]
Conclusion
This compound is a key building block for the synthesis of a diverse range of pharmaceutical compounds, particularly kinase inhibitors. Its well-defined reactivity allows for the systematic and efficient construction of complex molecules with potential therapeutic applications. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this versatile intermediate in their drug discovery and development programs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood by trained personnel.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 3-Bromo-6-methyl-5-nitro-1H-indazole
Disclaimer: Publicly available scientific literature lacks specific biological activity data for 3-Bromo-6-methyl-5-nitro-1H-indazole. The following application notes and protocols are based on the known biological activities of structurally related indazole derivatives, which are frequently investigated as kinase inhibitors in cancer and inflammation research.[1][2][3][4][5] This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals to initiate the characterization of this novel compound.
Introduction: Potential Biological Activities of Indazole Derivatives
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[2] Many indazole derivatives function as potent inhibitors of protein kinases by mimicking the purine core of ATP and competing for its binding site in the kinase domain.[4][5] Key signaling pathways implicated in cancer, such as those driven by Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Polo-Like Kinase 4 (PLK4), are common targets.[1][4][5]
Given its structure, "this compound" may be hypothesized to exhibit:
-
Antiproliferative and Cytotoxic Activity: By inhibiting kinases crucial for cell cycle progression and survival, the compound could limit the growth of cancer cells.
-
Induction of Apoptosis: Disruption of key survival signals can trigger programmed cell death.
-
Modulation of Inflammatory Pathways: Some kinase inhibitors also impact inflammatory signaling cascades, such as the NF-κB pathway.[3]
The following protocols provide a framework for systematically evaluating these potential activities in cell-based models.
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[6] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][7]
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, generating a light signal via luciferase.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
White-walled, clear-bottom 96-well plates suitable for luminescence measurements
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with serial dilutions of the compound as described in the MTT assay protocol (Section 2.1, steps 1-2). Include a positive control for apoptosis (e.g., Staurosporine).
-
Incubation: Incubate for a predetermined period (e.g., 24, 48 hours) based on expected apoptosis induction timing.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.[11][12]
-
Assay Procedure (Add-Mix-Measure):
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[11]
-
Mix the contents by placing the plate on a shaker for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.[11]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[11]
-
Data Analysis: Subtract the background luminescence (from no-cell control wells). Express the results as fold-change in caspase activity relative to the vehicle-treated control cells.
This assay measures the activity of the NF-κB transcription factor. It uses a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Activation or inhibition of the pathway results in a quantifiable change in luciferase expression.[13][14][15]
Materials:
-
HEK293 or other suitable cell line stably expressing an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
This compound
-
Pathway activator (e.g., Tumor Necrosis Factor-α, TNF-α)
-
Luciferase Assay System (e.g., Promega's Luciferase Assay System)
-
White-walled 96-well plates
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cell line in a white-walled 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Pre-treatment: To assess inhibitory potential, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Pathway Activation: Add a known concentration of TNF-α (e.g., 10 ng/mL) to the wells to induce NF-κB activation. Include controls with no compound, no TNF-α, and TNF-α plus vehicle.
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂.[13]
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[16]
-
Data Acquisition:
-
Add 100 µL of Luciferase Assay Reagent to each well.[14]
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the NF-κB-driven luciferase activity to a co-transfected control reporter (e.g., Renilla) if applicable. Calculate the percent inhibition of TNF-α-induced signaling for each compound concentration and determine the IC50 value.
Data Presentation (Illustrative Examples)
Quantitative data should be summarized in tables for clear comparison. The following tables are for illustrative purposes only.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) [95% CI] |
|---|---|---|---|
| HCT116 (Colon) | MTT | 72 | 1.5 [1.2 - 1.9] |
| A549 (Lung) | MTT | 72 | 3.8 [3.1 - 4.7] |
| MCF-7 (Breast) | MTT | 72 | 2.1 [1.7 - 2.6] |
Table 2: Pro-Apoptotic and Signaling Effects of this compound
| Assay Type | Cell Line | Parameter Measured | EC50 / IC50 (µM) |
|---|---|---|---|
| Caspase-Glo® 3/7 | HCT116 | Caspase-3/7 Activation | 2.5 (EC50) |
| NF-κB Reporter | HEK293-NFκB-luc | Inhibition of TNF-α activation | 5.2 (IC50) |
Visualizations: Workflows and Pathways
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. clyte.tech [clyte.tech]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 11. ulab360.com [ulab360.com]
- 12. protocols.io [protocols.io]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes and Protocols for Indazole Derivatives in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches did not yield specific experimental data for "3-Bromo-6-methyl-5-nitro-1H-indazole" in cancer cell line studies. Therefore, this document utilizes a closely related and scientifically published 1H-indazole-3-amine derivative, referred to as Compound 6o , as a representative example to detail potential applications and experimental protocols.[1][2] Compound 6o has demonstrated promising anti-cancer activity, providing a relevant framework for this analysis.[1][2]
Application Notes
Introduction to Indazole Derivatives in Oncology Research
Indazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Several indazole derivatives have been investigated and developed as potent anti-cancer agents, with some reaching clinical trials and application.[1] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Compound 6o: A Case Study
Compound 6o is an investigational 1H-indazole-3-amine derivative that has shown significant cytotoxic effects against the human chronic myeloid leukemia (K562) cell line.[1][2] Notably, it exhibits a degree of selectivity, showing lower toxicity to normal human embryonic kidney (HEK-293) cells.[1][2] Mechanistic studies suggest that Compound 6o induces apoptosis and affects the cell cycle in K562 cells, possibly through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[1][2]
Mechanism of Action
The proposed mechanism of action for Compound 6o involves the induction of programmed cell death (apoptosis) and cell cycle arrest. The p53 tumor suppressor protein plays a crucial role in these processes.[3][4] In many cancers, p53 is inactivated by the oncoprotein MDM2.[3] By potentially interfering with the p53-MDM2 interaction, Compound 6o may lead to the stabilization and activation of p53.[5] Activated p53 can then transcriptionally activate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, tipping the cellular balance towards apoptosis.[6][7][8][9]
Data Presentation
Table 1: In Vitro Cytotoxicity of Compound 6o
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | 6.45 |
| HEK-293 | Normal Embryonic Kidney | 33.20 | ||
| 5-Fluorouracil | K562 | Chronic Myeloid Leukemia | Not Specified | 0.14 |
| (Reference) | HEK-293 | Normal Embryonic Kidney | Not Specified |
IC50: The concentration of a drug that gives half-maximal response. SI: Selectivity Index (IC50 in normal cells / IC50 in cancer cells). Data extracted from literature.[1][10]
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Compound stock solution (e.g., Compound 6o in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Flow Cytometry for Cell Cycle Analysis
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.[4][6][7]
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10⁶ cells by centrifugation.
-
Washing: Wash the cells with cold PBS and centrifuge at 1200 rpm for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[11]
-
Rehydration: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the ethanol, and resuspend in 1 mL of PBS. Repeat this wash step twice.[11]
-
RNase Treatment: Add 100 µL of RNase A and incubate for 30 minutes at 37°C.[11]
-
PI Staining: Add 400 µL of PI staining solution and incubate for 15-30 minutes in the dark at room temperature.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 20,000 events.[7] Use appropriate software to model the cell cycle phases (G0/G1, S, and G2/M).[11]
Annexin V-FITC/PI Apoptosis Assay
This protocol is for differentiating between live, early apoptotic, late apoptotic, and necrotic cells.[10][2][3]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation.[2]
-
Washing: Wash the cells once with cold PBS.[2]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[2]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression of specific proteins (e.g., Bcl-2, Bax, p53).
Materials:
-
Treated and untreated cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[12] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[5]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: Proposed signaling pathway of Compound 6o leading to apoptosis.
Caption: General experimental workflow for evaluating an anti-cancer compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p53-MDM2 network: from oscillations to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. How the Bcl-2 family of proteins interact to regulate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. MDM2 inhibitors induce apoptosis by suppressing MDM2 and enhancing p53, Bax, Puma and Noxa expression levels in imatinib‑resistant chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Induction of human chronic myeloid leukemia K562 cell apoptosis by virosecurinine and its molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of "3-Bromo-6-methyl-5-nitro-1H-indazole" Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Notably, indazole derivatives have been successfully developed as potent protein kinase inhibitors for therapeutic use, particularly in oncology.[1][2] The compound "3-Bromo-6-methyl-5-nitro-1H-indazole" represents a key starting point for the generation of a chemical library of derivatives. The bromine atom at the 3-position provides a versatile handle for various cross-coupling reactions, enabling the synthesis of a wide array of analogues. This document provides a comprehensive framework for the high-throughput screening (HTS) of a library of "this compound" derivatives to identify and characterize novel kinase inhibitors.
Hypothetical Target: VEGFR2 Kinase
For the context of these application notes, we will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase that is a critical regulator of angiogenesis.[3][4] Dysregulation of VEGFR2 signaling is a hallmark of many cancers, making it a well-validated target for anti-cancer drug discovery.[1][5][6] Indazole-based compounds have previously been reported as effective VEGFR2 inhibitors.[1][5]
Section 1: High-Throughput Screening Cascade
A tiered approach is employed to efficiently screen large compound libraries and identify promising lead candidates. The screening cascade involves a primary biochemical screen, a secondary confirmatory assay, and a cell-based cytotoxicity assay to eliminate non-specific or toxic compounds.
Section 2: VEGFR2 Signaling Pathway
VEGFR2 activation by its ligand, VEGF-A, triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. Inhibitors targeting the ATP-binding site of the VEGFR2 kinase domain block these downstream effects.
Section 3: Experimental Protocols
The following protocols are designed for a 384-well plate format, which is standard for high-throughput screening.
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][8][9][10]
Materials:
-
Recombinant human VEGFR2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (at Km concentration for VEGFR2)
-
Indazole derivative library (10 mM stocks in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Acoustic liquid handler (e.g., Echo) and automated plate reader (luminometer)
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound into the appropriate wells of a 384-well plate for a final screening concentration of 10 µM. Dispense 50 nL of DMSO for positive (100% activity) and negative (0% activity) controls.
-
Enzyme/Substrate Addition: Prepare a 2x kinase/substrate solution in kinase reaction buffer. Dispense 2.5 µL of this solution into all wells.
-
Reaction Initiation: Prepare a 2x ATP solution in kinase reaction buffer. To initiate the kinase reaction, add 2.5 µL of the ATP solution to all wells except the negative controls (add buffer only). The final reaction volume is 5 µL.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate at room temperature for 40 minutes.[3]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and provides the luciferase/luciferin for signal generation. Incubate at room temperature for 30-60 minutes.[11]
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
This orthogonal assay confirms the inhibitory activity of primary hits using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.[12][13][14]
Materials:
-
Recombinant human VEGFR2 kinase
-
HTRF® KinEASE™ TK Kit (includes universal biotinylated substrate, Eu-cryptate labeled anti-phospho antibody, and SA-XL665)
-
ATP
-
Confirmed primary hits for dose-response testing
-
Low-volume, non-binding 384-well plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions (e.g., 10-point, 3-fold) of the hit compounds in DMSO. Dispense 50 nL of each dilution into the assay plate.
-
Kinase Reaction:
-
Add 5 µL of a 2x solution of VEGFR2 kinase to the wells.
-
Add 5 µL of a 2x solution of biotinylated substrate and ATP to initiate the reaction. Final volume is 10 µL.
-
Incubate at room temperature for 60 minutes.
-
-
Detection: Add 10 µL of the HTRF® detection mix (Eu-cryptate antibody and SA-XL665 in detection buffer containing EDTA to stop the reaction).
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665). The HTRF ratio (665nm/620nm * 10,000) is proportional to the amount of substrate phosphorylation.[12]
This assay determines compound cytotoxicity by quantifying the ATP present, which indicates the number of metabolically active cells.[15][16][17]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete cell culture medium
-
Hit compounds for testing
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, clear-bottom 96-well or 384-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HUVECs into a 384-well plate at a density of 2,500 cells/well in 40 µL of culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Add 10 µL of serially diluted compounds to the cells. Include DMSO-only wells as vehicle controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (50 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the number of viable cells.
Section 4: Data Presentation
Quantitative data from the screening cascade should be organized for clear interpretation and comparison.
Table 1: Primary HTS and Confirmatory IC50 Data
| Compound ID | % Inhibition @ 10 µM (Primary Screen) | VEGFR2 IC50 (µM) (Confirmatory Assay) |
| IND-001 | 95.2 | 0.15 |
| IND-002 | 88.7 | 0.89 |
| IND-003 | 35.1 | > 50 |
| IND-004 | 91.5 | 1.20 |
| IND-005 | 75.4 | 5.60 |
Table 2: Cytotoxicity Data for Confirmed Hits
| Compound ID | HUVEC CC50 (µM) (CellTiter-Glo®) | Selectivity Index (CC50 / IC50) |
| IND-001 | > 50 | > 333 |
| IND-002 | 25.4 | 28.5 |
| IND-004 | 33.1 | 27.6 |
| IND-005 | 8.2 | 1.5 |
These application notes provide a detailed and robust framework for the high-throughput screening of "this compound" derivatives against the therapeutically relevant target, VEGFR2. The outlined protocols for primary and secondary screening, along with cytotoxicity assessment, establish a clear path from a large compound library to the identification of potent, selective, and non-toxic lead candidates for further drug development.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. scribd.com [scribd.com]
- 18. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Quantification of 3-Bromo-6-methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Bromo-6-methyl-5-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to ensure accurate and precise quantification in various sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in process control and purity assessment.
Principle
The method utilizes reverse-phase chromatography to separate this compound from potential impurities and related substances. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at its maximum absorption wavelength.
Experimental Protocol
2.1. Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥ 98%).
2.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: Method Performance Characteristics
The following table summarizes the typical performance characteristics of this HPLC-UV method.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method provides a highly selective and sensitive alternative for the quantification of this compound, particularly for trace-level analysis and impurity profiling.
Principle
The analyte is volatilized and separated from other components in a gas chromatograph. The separated compound is then detected and quantified by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Experimental Protocol
2.1. Instrumentation and Reagents
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: Dichloromethane (GC grade).
-
Reference Standard: this compound (purity ≥ 98%).
2.2. GC-MS Conditions
| Parameter | Condition |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas Flow | 1.2 mL/min (constant flow) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z (quantifier), m/z (qualifier 1), m/z (qualifier 2) |
2.3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.05 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve the sample in dichloromethane to achieve a final concentration within the calibration range.
Data Presentation: Method Performance Characteristics
The following table summarizes the typical performance characteristics of this GC-MS method.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.05 - 10 µg/mL |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Accuracy (% Recovery) | 97.8% - 102.5% |
| Precision (% RSD) | < 3.0% |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Role of this compound in a typical drug discovery workflow.
Application Notes and Protocols for the Purification of 3-Bromo-6-methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 3-Bromo-6-methyl-5-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles and purification techniques documented for structurally similar indazole derivatives. Due to the limited availability of specific purification data for this compound, these protocols serve as a starting point for optimization in a laboratory setting.
Overview of Purification Strategies
The primary methods for purifying crude this compound are recrystallization and column chromatography. For instances requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. The choice of method depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification.
Common Impurities: Potential impurities in crude this compound may include:
-
Unreacted starting materials
-
Over-brominated or under-brominated side products
-
Regioisomers
-
Residual solvents from the synthesis
Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid compounds. The selection of an appropriate solvent system is critical for successful purification.
Experimental Protocol: Recrystallization
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Decolorizing carbon (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Begin by determining a suitable solvent. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Ethanol has been shown to be effective for similar nitro-indazole derivatives.[1] Other potential solvents to screen include methanol, isopropanol, and toluene.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to create a slurry.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of hot solvent until the compound completely dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount of decolorizing carbon and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Data Presentation: Recrystallization Solvent Screening
| Solvent System | Solubility at Room Temp. | Solubility at Boiling Pt. | Crystal Formation |
| Ethanol | Low | High | Good |
| Methanol | Low | High | Potential |
| Isopropanol | Very Low | Moderate | Potential |
| Toluene | Low | Moderate | Potential |
Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful for removing impurities that are structurally similar to the target compound.
Experimental Protocol: Column Chromatography
Objective: To purify this compound from a complex mixture of impurities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A common solvent system for similar compounds is a mixture of hexane and ethyl acetate.[2][3] Start with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 8:2 or 7:3) to elute the compounds.
-
Fraction Collection: Collect the eluent in fractions.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light.
-
Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.
Data Presentation: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane:Ethyl Acetate Gradient |
| Initial Eluent | 9:1 Hexane:Ethyl Acetate |
| Final Eluent | 7:3 Hexane:Ethyl Acetate |
| Monitoring | TLC with UV detection |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For applications demanding very high purity, preparative HPLC is the method of choice.[4] It offers superior separation efficiency compared to standard column chromatography.
Experimental Protocol: Preparative HPLC
Objective: To obtain high-purity this compound for use in sensitive applications.
Materials:
-
Partially purified this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for peak shaping)
-
Preparative HPLC system with a suitable column (e.g., C18)
Procedure:
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase and gradient for separation. A common mobile phase for related compounds is a gradient of water and acetonitrile.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection and Separation: Inject the sample onto the preparative column and run the developed gradient method.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.
Data Presentation: Preparative HPLC Conditions
| Parameter | Condition |
| Column | C18, e.g., 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 10-90% B over 30 minutes |
| Flow Rate | e.g., 20 mL/min |
| Detection | UV at 254 nm |
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Step-by-step protocol for recrystallization.
Caption: Workflow for purification by column chromatography.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the synthesis yield of 3-Bromo-6-methyl-5-nitro-1H-indazole. As direct published methods for this specific molecule are scarce, this guide is based on a proposed two-step synthetic route starting from 6-methyl-1H-indazole, leveraging established protocols for similar indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A practical and logical two-step approach involves the nitration of 6-methyl-1H-indazole to form 6-methyl-5-nitro-1H-indazole, followed by the selective bromination of the C3 position to yield the final product. This strategy is based on known reactivity patterns of the indazole core.
Q2: What are the most critical factors affecting the yield in the nitration step (Step 1)?
A2: The key factors for the nitration of 6-methyl-1H-indazole include reaction temperature, the choice of nitrating agent, and the rate of addition. Maintaining a low temperature (typically 0–5°C) is crucial to prevent over-nitration and the formation of undesired isomers.[1] A pre-cooled mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent.[2][3]
Q3: I am observing multiple products in my bromination step (Step 2). What could be the cause?
A3: The formation of multiple products during bromination can be due to over-bromination (di- or tri-bromination) or reaction at other positions on the indazole ring. To improve selectivity for the C3 position, it is essential to control the stoichiometry of the brominating agent (e.g., Br₂) and maintain the recommended reaction temperature. Using a solvent like N,N-dimethylformamide (DMF) can facilitate a controlled reaction.
Q4: How can I effectively purify the final product, this compound?
A4: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, a mixed solvent system, such as ethanol and water, can be effective.[4] If isomeric impurities are present, silica gel column chromatography using a hexane/ethyl acetate solvent system is recommended for separation.[5][6]
Q5: What analytical techniques are recommended to confirm the structure and purity of the final product?
A5: A combination of standard analytical techniques is essential. NMR spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and the specific positions of the substituents. Mass Spectrometry (MS) verifies the molecular weight, and High-Performance Liquid Chromatography (HPLC) is ideal for assessing the purity of the final compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Nitration (Step 1) | Reaction temperature too high, leading to side products. | Maintain strict temperature control, keeping the reaction mixture between 0–5°C during the addition of the nitrating agent.[1] |
| Incomplete reaction. | Increase the reaction time after adding the nitrating agent or allow the mixture to slowly warm to room temperature and stir for several hours. Monitor progress using TLC.[2] | |
| Impure starting material (6-methyl-1H-indazole). | Ensure the purity of the starting material by recrystallization or column chromatography before use. | |
| Formation of Isomeric Byproducts | Poor regioselectivity during nitration. | Ensure slow, dropwise addition of the nitrating agent to the dissolved substrate to maintain local concentration control. |
| Low Yield in Bromination (Step 2) | Incomplete bromination. | Increase the reaction time or slightly elevate the temperature (e.g., to 35-40°C) after the initial reaction period.[4] |
| Loss of product during workup/purification. | Optimize the recrystallization solvent system to improve recovery. If using column chromatography, ensure proper fraction collection based on TLC analysis. | |
| Degradation of the starting material or product. | Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.[4] | |
| Product is Dark/Discolored | Presence of residual impurities or byproducts. | Treat the crude product solution with activated charcoal during recrystallization to remove colored impurities.[4] |
| Solvent not fully removed. | Ensure the final product is thoroughly dried under a vacuum to remove any residual solvent.[1] |
Proposed Synthesis Pathway & Troubleshooting Workflow
A plausible synthetic route and a general troubleshooting workflow are visualized below.
Caption: Proposed two-step synthesis of this compound.
References
- 1. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]
- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 5. 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, categorized by the reaction step.
Step 1: Nitration of 6-methyl-1H-indazole
Issue 1.1: Low Yield of the Desired 5-nitro Isomer
-
Question: My nitration of 6-methyl-1H-indazole results in a low yield of the expected 6-methyl-5-nitro-1H-indazole, with a significant amount of other isomers. How can I improve the regioselectivity?
-
Answer: The directing effects of the methyl group (ortho, para-directing) and the pyrazole ring can lead to the formation of multiple nitro-isomers. To favor the 5-nitro product:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5°C) throughout the addition of the nitrating agent. Overheating can lead to the formation of undesired isomers and increase the rate of side reactions.
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is standard. The slow, dropwise addition of this mixture to the solution of 6-methyl-1H-indazole is crucial for controlling the reaction exotherm and minimizing side product formation.
-
Solvent: Sulfuric acid is a common solvent for this reaction as it protonates the indazole, influencing the directing effect of the ring.
-
Issue 1.2: Formation of Di-nitro or Tri-nitro Byproducts
-
Question: I am observing the formation of multiply nitrated indazole species in my reaction mixture. How can I prevent this?
-
Answer: Over-nitration is a common side reaction if the reaction conditions are too harsh.
-
Stoichiometry: Use a carefully controlled molar equivalent of the nitrating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote multiple nitrations.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent further nitration of the desired product.
-
Issue 1.3: Tar Formation and Dark-Colored Reaction Mixture
-
Question: My reaction mixture turns dark and viscous, indicating tar formation. What is the cause and how can it be avoided?
-
Answer: Tar formation is often a result of overheating or overly acidic conditions, leading to the decomposition of the starting material or product.
-
Temperature Control: As mentioned, strict temperature control is critical. Ensure efficient stirring and a reliable cooling bath.
-
Acid Concentration: While sulfuric acid is necessary, excessively harsh conditions can be detrimental. Ensure the concentration is appropriate and that the reaction is not heated unnecessarily.
-
Step 2: Bromination of 6-methyl-5-nitro-1H-indazole
Issue 2.1: Low Yield of 3-Bromo Product and Formation of Other Bromo-isomers
-
Question: The bromination of my 6-methyl-5-nitro-1H-indazole is not selective for the 3-position. What can I do to improve this?
-
Answer: The C3 position of the indazole ring is generally susceptible to electrophilic substitution. However, other positions on the benzene ring can also react.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent than liquid bromine and is recommended to improve regioselectivity.
-
Solvent: The choice of solvent can influence the reaction's outcome. Acetic acid or dimethylformamide (DMF) are commonly used.
-
Temperature: Performing the reaction at or below room temperature can enhance selectivity.
-
Issue 2.2: Formation of Di-bromo or Poly-brominated Byproducts
-
Question: I am isolating products with more than one bromine atom. How can I achieve mono-bromination?
-
Answer: Similar to over-nitration, over-bromination can occur with an excess of the brominating agent or prolonged reaction times.
-
Stoichiometry: Use close to a 1:1 molar ratio of the indazole substrate to the brominating agent.
-
Monitoring: Follow the reaction's progress by TLC and quench it once the mono-brominated product is the major component.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common two-step synthesis involves:
-
Nitration: The nitration of 6-methyl-1H-indazole using a mixture of nitric acid and sulfuric acid to yield 6-methyl-5-nitro-1H-indazole.
-
Bromination: The subsequent bromination of 6-methyl-5-nitro-1H-indazole at the C3 position using a suitable brominating agent like N-Bromosuccinimide (NBS).
Q2: How can I purify the final product from its regioisomers and other byproducts?
A2: Purification can be challenging due to the similar polarities of the isomers.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from its isomers. A gradient elution with a solvent system like hexane/ethyl acetate is often effective.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective technique for purifying the final product, especially for removing less soluble impurities.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Bromine/NBS: Bromine is toxic and corrosive. NBS is a lachrymator and irritant. Handle these reagents in a well-ventilated fume hood.
-
Exothermic Reactions: Both nitration and bromination can be exothermic. Maintain strict temperature control and add reagents slowly to prevent runaway reactions.
Data Presentation
| Parameter | Nitration of 6-methyl-1H-indazole | Bromination of 6-methyl-5-nitro-1H-indazole |
| Typical Yield | 60-75% (of 5-nitro isomer) | 70-85% |
| Common Side Products | 7-nitro-6-methyl-1H-indazole, 4-nitro-6-methyl-1H-indazole, di-nitro products | Isomeric bromo-indazoles (e.g., bromination on the benzene ring), di-bromo products |
| Reaction Temperature | 0-5°C | 20-25°C |
| Recommended Reagents | Conc. HNO₃ / Conc. H₂SO₄ | N-Bromosuccinimide (NBS) |
| Purification Method | Column Chromatography | Column Chromatography, Recrystallization |
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-5-nitro-1H-indazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 6-methyl-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0°C. Add this mixture dropwise to the indazole solution, maintaining the internal temperature between 0-5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor the progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the 6-methyl-5-nitro-1H-indazole isomer.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 6-methyl-5-nitro-1H-indazole (1.0 eq) in a suitable solvent such as DMF or acetic acid.
-
Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Pour the reaction mixture into water to precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Visualizations
Caption: Workflow for the synthesis and troubleshooting of this compound.
Caption: Potential side reaction pathways in the synthesis of this compound.
Technical Support Center: Functionalization of 3-Bromo-6-methyl-5-nitro-1H-indazole
Welcome to the technical support center for the functionalization of 3-Bromo-6-methyl-5-nitro-1H-indazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common regioselectivity issues encountered during the chemical modification of this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main regioselectivity challenges when functionalizing this compound?
A1: The primary challenge arises from the presence of two reactive nitrogen atoms in the indazole ring, leading to the formation of N1 and N2 regioisomers during reactions like alkylation and arylation. The electron-withdrawing nitro group at the C5 position and the electron-donating methyl group at the C6 position significantly influence the electron density at N1 and N2, affecting the outcome of the reaction. Additionally, reactions at the C3-bromo position, such as cross-coupling reactions, can be influenced by the substituents on the benzene ring.
Q2: Which nitrogen (N1 or N2) is generally more nucleophilic in this compound?
A2: The relative nucleophilicity of N1 and N2 is highly dependent on the reaction conditions. Generally, the 1H-tautomer of indazole is thermodynamically more stable. However, the strong electron-withdrawing effect of the 5-nitro group is expected to decrease the electron density of the entire ring system. The precise outcome for N-functionalization will depend on a balance of steric and electronic factors, as well as the specific reagents and conditions employed.
Q3: Can the bromine at the C3 position be used for cross-coupling reactions?
A3: Yes, the C3-bromo substituent is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino groups at this position. However, the free N-H of the indazole can sometimes interfere with catalytic cycles, and N-protection or specific reaction conditions may be required.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation/N-Arylation
Problem: My N-alkylation or N-arylation reaction is producing a difficult-to-separate mixture of N1 and N2 isomers.
Possible Causes & Solutions:
The choice of base, solvent, and temperature plays a critical role in directing the regioselectivity of N-functionalization. The interplay of these factors determines whether the reaction is under kinetic or thermodynamic control.
-
For Preferential N1-Alkylation: N1-substituted indazoles are often the thermodynamically more stable products.
-
Base and Solvent: Using sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) typically favors N1 alkylation.[2] This is attributed to the formation of a sodium salt that may chelate with substituents at the C7 position, although in this molecule, steric hindrance from the C3-bromo group might play a more significant role. Cesium carbonate (Cs2CO3) in DMF is another condition that can favor N1 substitution.[2]
-
Steric Hindrance: The presence of the bromo group at the C3 position may sterically hinder the approach of electrophiles to the N2 position, thus favoring N1 substitution.[2]
-
-
For Preferential N2-Alkylation:
-
Reaction Conditions: Mitsunobu conditions have been shown to favor N2-alkylation for some indazole systems.[3] Additionally, certain acidic conditions can promote N2 functionalization.
-
Substituent Effects: While not directly modifiable on the starting material, it's noteworthy that electron-withdrawing groups at the C7 position strongly favor N2-alkylation.[2] The 5-nitro group in your substrate will have a significant electronic influence, and its effect should be carefully considered when analyzing results.
-
Summary of Conditions for N-Alkylation Regioselectivity
| Desired Isomer | Base | Solvent | Temperature | Rationale |
| N1 | NaH | THF | 0 °C to RT | Favors thermodynamic product |
| N1 | Cs2CO3 | DMF | RT to 90 °C | Often provides good N1 selectivity[2][3] |
| N2 | (Mitsunobu) | THF | 0 °C to RT | Can favor the kinetic N2 product[3] |
| N2 | K2CO3 | DMF | RT | May favor N2 with certain electrophiles |
Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation.
Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Coupling at C3
Problem: My Suzuki-Miyaura reaction with an arylboronic acid at the C3-bromo position is giving low yields or failing completely.
Possible Causes & Solutions:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh3)4 can be effective. However, for challenging substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to promote efficient oxidative addition and reductive elimination.
-
Base and Solvent System: The choice of base is critical. Inorganic bases like Cs2CO3, K2CO3, or K3PO4 are commonly used. The solvent system often consists of a mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water to facilitate the dissolution of the inorganic base. Microwave irradiation can significantly accelerate the reaction.[1]
-
N-H Interference: The acidic proton of the indazole N-H can interfere with the catalytic cycle. While many Suzuki reactions on NH-free indazoles proceed successfully,[1] in cases of low yield, temporary protection of the indazole nitrogen as a Boc or SEM group might be beneficial. However, this adds extra steps to the synthesis. A more direct approach is to carefully screen bases and catalysts.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Condition | Notes |
| Catalyst | Pd(PPh3)4 (5-10 mol%) | A good starting point. |
| Alternative Catalyst | Pd(dppf)Cl2 or Pd2(dba)3 with a ligand like SPhos | For more challenging couplings. |
| Base | Cs2CO3 (2-3 equiv.) | Often effective.[1] |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1) | A common and effective solvent mixture.[1] |
| Temperature | 80-140 °C (Microwave often preferred) | Higher temperatures may be required.[1] |
Logical Flow for Optimizing Suzuki Coupling
Caption: Optimization pathway for C3-Suzuki-Miyaura coupling reactions.
Issue 3: Difficulties with Buchwald-Hartwig Amination at C3
Problem: I am struggling to couple a primary or secondary amine at the C3-bromo position using Buchwald-Hartwig amination.
Possible Causes & Solutions:
-
Catalyst, Ligand, and Base Combination: This reaction is highly dependent on the synergistic effect of the palladium precursor, ligand, and base.
-
Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often essential for the successful amination of heteroaryl halides.[4]
-
Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is very common, but for substrates with base-sensitive functional groups (like the nitro group), weaker bases like Cs2CO3 or K3PO4 might be necessary, though they may require higher temperatures or longer reaction times. Lithium bis(trimethylsilyl)amide (LiHMDS) is another effective base that can be compatible with a range of functional groups.[4][5]
-
-
Reaction Temperature: Amination reactions often require elevated temperatures (80-110 °C). Ensure your reaction is heated sufficiently, but be mindful of potential decomposition of the nitro-substituted indazole at very high temperatures.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation
-
Preparation: To a stirred solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Deprotonation: Allow the suspension to warm to room temperature and stir for 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq).
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction with saturated aqueous NH4Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 and any minor N2 regioisomer.
Protocol 2: General Procedure for C3 Suzuki-Miyaura Cross-Coupling
-
Setup: In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(PPh3)4 (0.05 eq), and Cs2CO3 (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 140 °C for 30-60 minutes.[1] Monitor the reaction for completion by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: General Procedure for C3 Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add the this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq), RuPhos ligand (0.04 eq), and LiHMDS (1.5 eq) to a reaction vessel.[4]
-
Solvent Addition: Add anhydrous toluene or THF.
-
Reaction: Seal the vessel and heat to 80-100 °C, monitoring by LC-MS.
-
Work-up: Cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-methyl-5-nitro-1H-indazole
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Bromo-6-methyl-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide direct troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments. The presence of a strongly electron-withdrawing nitro group makes this substrate challenging, requiring careful optimization of reaction conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the cross-coupling of electron-deficient bromo-heterocycles.
Q1: My reaction shows no conversion or very low yield. What are the potential causes?
A1: Low or no conversion is a common issue that can stem from several factors related to catalyst activity and reaction setup.
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.[1][2] Ensure your palladium source and ligands are of high quality. Rigorous exclusion of oxygen is critical, as oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1] Ensure all solvents and reagents are properly degassed.[1]
-
Inefficient Precatalyst Activation: The reduction of the Pd(II) precatalyst to the active Pd(0) catalyst is a critical step influenced by the base, ligand, solvent, and temperature.[1] If this activation is slow or incomplete, the concentration of the active catalyst will be too low. Consider using well-defined Pd(0) sources like Pd(PPh₃)₄ or specialized precatalysts.[1][3]
-
Inappropriate Reaction Conditions: The temperature may be too low or the reaction time insufficient. Electron-deficient substrates like this compound often require more forcing conditions. Monitor the reaction over time using TLC or LC-MS to track the consumption of starting material.[4]
-
Poor Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and dry, as impurities can interfere with the catalytic cycle.[4]
Q2: I am observing significant debromination of the starting material. How can I minimize this side reaction?
A2: Debromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by hydrogen.[4][5] This is particularly prevalent with electron-rich phosphine ligands and certain bases.
-
Choice of Base and Solvent: The use of strong, sterically hindered bases like NaOtBu can sometimes promote debromination.[6][7] The presence of water or protic solvents (e.g., alcohols) can also be a hydrogen source.[5] Consider screening milder inorganic bases such as K₃PO₄ or Cs₂CO₃ in an aprotic solvent system.[4]
-
Ligand Selection: The ligand can influence the relative rates of the desired reductive elimination versus side reactions.[4] While electron-rich, bulky ligands are often necessary for activating the C-Br bond, an imbalance can lead to side reactions. A careful screening of ligands is recommended.
-
Temperature Control: High temperatures can sometimes exacerbate debromination. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Q3: My Suzuki-Miyaura coupling is failing, and I suspect my boronic acid is decomposing. What should I do?
A3: Protodeborylation, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, is a frequent cause of low yields in Suzuki couplings.[4]
-
Use Milder Bases: Strong bases and high temperatures can accelerate the decomposition of boronic acids.[4] Using milder bases like K₂CO₃ or KF may help preserve the boronic acid.[4]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeborylation.[4] Running the reaction under strictly anhydrous conditions with a soluble base like Cs₂CO₃ or K₃PO₄ in solvents like dioxane or toluene can be beneficial.[4]
-
Use Boronic Esters: Pinacol esters (Bpin) or other boronic esters are often more stable than their corresponding boronic acids and can be a reliable alternative.
Q4: The reaction is messy with multiple unidentified byproducts. What should I investigate first?
A4: A complex reaction mixture points towards catalyst deactivation, side reactions involving your functional groups, or impure reagents.
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst aggregation and deactivation, which can be caused by high temperatures or an incorrect ligand-to-metal ratio.[1]
-
Nitro Group Reactivity: The nitro group is generally robust in cross-coupling but can sometimes participate in undesired side reactions under highly reductive conditions. Ensure your conditions are not overly harsh.
-
Purity of Starting Material: Verify the purity of your this compound and coupling partner. Impurities can poison the catalyst or lead to byproducts.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A: For an electron-deficient substrate like this, a robust catalyst system is required. A good starting point would be to use a Pd(II) precatalyst with a bulky, electron-rich biarylphosphine ligand.[4][8]
| Parameter | Recommended Starting Condition | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equiv |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Pre-catalysts are often air-stable and reliable.[8] |
| Ligand | SPhos, XPhos, or RuPhos (2-10 mol%) | Bulky ligands promote oxidative addition and reductive elimination.[4][8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Strong, non-nucleophilic bases are often effective.[3][9] |
| Solvent | 1,4-Dioxane, Toluene, or DME | Anhydrous, degassed solvents are crucial.[10][11] |
| Temperature | 80 - 110 °C | Monitor reaction progress to avoid prolonged heating.[10][12] |
Q: Which palladium and ligand combination is most suitable for a Buchwald-Hartwig amination with this substrate?
A: Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[13][14] The choice of ligand is critical and often depends on the nature of the amine.[14]
| Parameter | Recommended Starting Condition | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Primary or Secondary Amine | 1.2 equiv |
| Palladium Source | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | Standard palladium sources are effective.[15] |
| Ligand | XPhos, RuPhos, or BrettPhos (4 mol%) | Ligand choice is key; screening may be necessary.[14] |
| Base | NaOtBu or LiHMDS (1.5 - 2.0 equiv) | Strong, non-nucleophilic bases are required.[14][16] |
| Solvent | Toluene or THF | Anhydrous, degassed solvents are essential.[14] |
| Temperature | 80 - 110 °C | Reaction times are typically 4-24 hours. |
Q: How do I properly set up the reaction to exclude oxygen?
A: The rigorous exclusion of oxygen is vital for preventing catalyst deactivation.[1]
-
Dry Glassware: Use oven- or flame-dried glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Degas Solvents: Degas your reaction solvent by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Add all solid reagents (substrate, coupling partner, base, catalyst, ligand) to the reaction flask, seal it with a septum, and then purge the vessel with an inert gas. This is typically done by evacuating the flask with a vacuum pump and refilling it with inert gas, repeating this cycle 3-5 times.
-
Syringe Transfer: Add the degassed solvent and any liquid reagents via syringe through the septum. Maintain a positive pressure of inert gas throughout the reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[11][12]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[4]
-
Atmosphere Exchange: Seal the vessel and thoroughly evacuate and backfill with argon or nitrogen (repeat 3 times).[1]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve the desired concentration (typically 0.1-0.5 M).[12]
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 80-110 °C and stir vigorously for the intended duration (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.[12]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the coupling reaction.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Simplified Catalytic Cycle
This diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[17][18]
Caption: Key steps of a generic Pd(0)/Pd(II) catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Purification of 3-Bromo-6-methyl-5-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Bromo-6-methyl-5-nitro-1H-indazole.
Disclaimer: Detailed experimental data for the purification of this compound is limited in publicly available literature. The guidance provided herein is based on established principles of organic chemistry and purification data for structurally related indazole derivatives. Optimization of these methods for the specific target compound is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in your sample typically originate from the synthetic route. Common impurities can be categorized as:
-
Unreacted Starting Materials: The precursor, likely 6-methyl-5-nitro-1H-indazole, may be present if the bromination reaction did not go to completion.
-
Over-brominated Byproducts: Side reactions can lead to the formation of di-bromo species.[1] Careful control of stoichiometry and reaction conditions is crucial to minimize these.
-
Regioisomers: Depending on the synthetic method, isomeric impurities may form.[1]
-
Residual Solvents: Solvents used in the reaction or initial purification steps are common impurities.
-
Reagents: Traces of the brominating agent or other reagents may remain in the crude product.[1]
Q2: I am having trouble removing the starting material (6-methyl-5-nitro-1H-indazole) from my product. What should I do?
A2: The starting material is generally more polar than the brominated product. This difference in polarity can be exploited for purification.
-
Column Chromatography: Use a solvent system of moderate polarity. The less polar this compound should elute before the more polar starting material.
-
Recrystallization: A carefully selected solvent system should ideally dissolve the product at high temperatures while leaving the starting material less soluble, or vice-versa.
Q3: My purified this compound appears to be unstable. How should it be stored?
Troubleshooting Guides
Column Chromatography Issues
Q: My product is co-eluting with an impurity during column chromatography. How can I improve the separation?
A: Co-elution suggests that the chosen solvent system does not provide adequate resolution between your product and the impurity.
-
Modify the Solvent System:
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close Rf values.
-
Solvent Combination: Experiment with different solvent systems. Common systems for indazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[3] The addition of a small amount of a third solvent can sometimes significantly improve separation.
-
-
Change the Stationary Phase: If modifying the mobile phase is unsuccessful, consider using a different stationary phase. Options include alumina or reverse-phase silica gel.
| Challenge | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system polarity. | Optimize the solvent system by trying different ratios of polar and non-polar solvents (e.g., ethyl acetate/hexane). |
| Compounds have very similar polarities. | Try a different stationary phase (e.g., alumina) or consider preparative HPLC for high-purity requirements.[1] | |
| Tailing of Spots on TLC | Compound is too acidic or basic for silica gel. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| Product Crashing on Column | Low solubility of the product in the eluent. | Add a small amount of a more polar solvent to the eluent to increase solubility. |
Recrystallization Challenges
Q: I can't find a suitable solvent for the recrystallization of my compound.
A: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidate solvents for indazole derivatives can include ethanol, methanol, acetone, ethyl acetate, and mixtures with water.
-
Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Q: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point.
-
Lower the Crystallization Temperature: Ensure the solution is cooled slowly to a temperature below the melting point of your compound before crystal nucleation begins.
-
Use a More Dilute Solution: The concentration of the compound in the solvent may be too high.
-
Change the Solvent System: A different solvent or solvent mixture may promote crystal formation over oiling out.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general procedure and may require optimization.
-
Preparation of the Column:
-
Choose an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexane) to elute the compounds.
-
Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions and spot them on a TLC plate.
-
Visualize the spots under UV light.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This is a general procedure and the choice of solvent is critical.
-
Solvent Selection:
-
Place a small amount of the crude product (e.g., 20-30 mg) in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If it dissolves, the solvent is too good. If it is insoluble, heat the mixture. If it dissolves upon heating, it is a potential candidate.
-
Allow the hot solution to cool to see if crystals form.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to dissolve the compound completely.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Further, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
"3-Bromo-6-methyl-5-nitro-1H-indazole" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-methyl-5-nitro-1H-indazole. The information is designed to help identify and resolve common stability issues and understand potential degradation products encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Avoid exposure to light, moisture, and extreme temperatures. For handling, it is advised to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat to avoid contact with skin and eyes.[1][2]
Q2: I am observing unexpected peaks in the HPLC analysis of my sample. What could be the potential impurities?
A2: Unexpected peaks in your HPLC chromatogram may indicate the presence of impurities. These can originate from the synthesis process, degradation, or improper storage. Common impurities can be categorized as:
-
Starting Materials: Incomplete reactions could lead to the presence of precursors such as 6-methyl-5-nitro-1H-indazole.
-
Intermediates: Depending on the synthetic route, unreacted intermediates may be present.
-
Byproducts: Side reactions during synthesis can generate byproducts, such as regioisomers or over-brominated species.[3]
-
Residual Solvents: Solvents used during synthesis or purification may remain in the final product.
-
Degradation Products: The compound may degrade over time if not stored under optimal conditions.[3] Nitro-substituted indazoles, in particular, can be sensitive to hydrolysis.[4]
Q3: My sample of this compound has changed color over time. Does this indicate degradation?
A3: A change in color, such as darkening, can be an indicator of chemical degradation, especially for nitroaromatic compounds. This could be due to exposure to light, air (oxidation), or moisture. It is recommended to re-analyze the sample for purity using a suitable analytical method like HPLC to confirm if degradation has occurred.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this molecule are not extensively documented, based on its structure and the general reactivity of related compounds, potential degradation pathways include:
-
Hydrolysis: Nitro-substituted indazoles have shown sensitivity to hydrolysis, which could potentially lead to the replacement of the bromo substituent with a hydroxyl group, or cleavage of the indazole ring under harsh conditions.[4]
-
Reduction of the Nitro Group: The nitro group can be susceptible to reduction, forming nitroso, hydroxylamino, or amino derivatives, particularly in the presence of reducing agents or under certain metabolic conditions.
-
Photodegradation: Many aromatic nitro compounds are light-sensitive and can undergo degradation upon exposure to UV or visible light.
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
If you are observing inconsistent results in your biological assays, it could be related to the purity and stability of your this compound sample.
Troubleshooting Steps:
-
Verify Purity: Re-confirm the purity of your sample using HPLC. Compare the chromatogram to a reference standard if available.
-
Assess Stability in Assay Buffer: The compound may not be stable under your specific assay conditions (e.g., pH, temperature, aqueous buffer). It is advisable to perform a preliminary stability test of the compound in the assay buffer over the time course of the experiment.
-
Freshly Prepare Solutions: Prepare solutions of the compound fresh from a solid sample before each experiment to minimize degradation in solution.
Issue: Appearance of New Peaks in HPLC During Method Development
The appearance of new peaks during HPLC method development could be due to on-column degradation or instability in the mobile phase.
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: The pH of the mobile phase can influence the stability of the compound. Test a range of pH values to find optimal conditions.
-
Control Temperature: Use a column oven to maintain a consistent and controlled temperature, as elevated temperatures can accelerate degradation.
-
Use Fresh Mobile Phase: Always use freshly prepared mobile phases to avoid any potential reactive species.
Data Presentation
Table 1: Potential Impurities and Degradation Products of this compound
| Type | Potential Compound Name | Likely Origin |
| Starting Material | 6-methyl-5-nitro-1H-indazole | Incomplete bromination |
| Byproduct | Dibromo-6-methyl-5-nitro-1H-indazole | Over-bromination during synthesis |
| Byproduct | Regioisomers (e.g., 3-Bromo-6-methyl-7-nitro-1H-indazole) | Non-selective nitration or bromination |
| Degradation Product | 3-Hydroxy-6-methyl-5-nitro-1H-indazole | Hydrolysis |
| Degradation Product | 3-Bromo-6-methyl-5-amino-1H-indazole | Reduction of the nitro group |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment
This is a general-purpose method that can be used as a starting point for the analysis of this compound. Optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile or DMSO) to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
To investigate the stability of this compound, a forced degradation study can be performed under various stress conditions.
-
Sample Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration. Analyze by HPLC-MS to identify and quantify the degradation products.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Hypothetical Degradation Pathways.
References
Technical Support Center: 3-Bromo-6-methyl-5-nitro-1H-indazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-methyl-5-nitro-1H-indazole. The information is designed to help identify and resolve common impurities that may be encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in your sample typically originate from the synthetic route used to prepare the compound. Common impurities can be categorized as follows:
-
Starting Materials: Incomplete reactions can lead to the presence of the initial reagents. A likely precursor is 6-methyl-5-nitro-1H-indazole.
-
Intermediates: Depending on the synthetic pathway, unreacted intermediates may be present.
-
Byproducts: Side reactions can generate various byproducts. Over-bromination can lead to the formation of di-bromo species.[1] Regioisomers may also form during the cyclization step if the synthesis starts from an aniline derivative.[2]
-
Reagents and Solvents: Residual solvents from the reaction or purification steps are common impurities. Reagents used in the synthesis, such as brominating agents, may also be present in trace amounts.[1]
-
Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture).[1]
Q2: I see an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?
A2: An unexpected peak in an HPLC chromatogram suggests the presence of an impurity.[1] A systematic approach is recommended for its identification:
-
Review the Synthesis: Analyze the synthetic route to anticipate potential side products, unreacted starting materials, and intermediates.
-
Reference Standards: If available, obtain reference standards for potential starting materials and intermediates.[1] Spiking your sample with these standards can help confirm the identity of an impurity if a peak area increases.[1]
-
LC-MS Analysis: Analyze the sample by LC-MS to determine the molecular weight of the impurity.[1] This information is crucial for proposing possible structures of byproducts, such as over-brominated species.[1]
-
Sample Degradation Check: Analyze a freshly prepared sample if possible to rule out degradation over time.[1] Also, investigate the stability of the compound under your specific storage and handling conditions.[1]
-
Blank Injection: Run a blank injection (mobile phase only) to check for system contamination from glassware or solvents.[1]
Q3: My NMR spectrum shows unexpected signals or incorrect integration. What could be the cause?
A3: Inconsistent NMR spectroscopic data can arise from several sources:
-
Residual Solvents: Compare the chemical shifts of unknown peaks with a table of common NMR solvents. Drying your sample under a high vacuum can help remove volatile solvents.[1]
-
Presence of a Regioisomer: A different substitution pattern on the indazole ring will result in a different spectrum.[1] Carefully analyze the coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum.[1]
-
Mixture of Tautomers: The indazole ring can exist in different tautomeric forms, which may lead to a more complex NMR spectrum.[1] Variable temperature NMR experiments can sometimes help to resolve tautomeric exchange.[1]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reaction vessels can cause significant line broadening.[1]
-
Incorrect Integration: Ensure the baseline of the spectrum is flat and the integration regions are set correctly.[1] Overlapping signals can also affect integration.[1]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the synthesis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction of the starting material (e.g., 6-methyl-5-nitro-1H-indazole). | - Increase reaction time or temperature. - Ensure efficient stirring. - Use the correct stoichiometry of the brominating agent.[2] |
| Inefficient cyclization (if applicable to your route). | - Optimize the reaction temperature and time for the cyclization step.[2] - Ensure the pH of the reaction mixture is appropriate for cyclization.[2] | |
| Presence of Di-bromo Impurity | Over-bromination due to excess brominating agent or prolonged reaction time. | - Add the brominating agent dropwise.[2] - Monitor the reaction progress closely using TLC or HPLC.[2] - Use a precise amount of the brominating agent. |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | - Increase the reaction time or temperature slightly.[2] - Ensure efficient mixing.[2] |
| Product Contaminated with Regioisomer | Lack of regioselectivity during the indazole ring formation. | - Optimize reaction conditions, particularly temperature and the choice of reagents, to favor the desired regioisomer.[2] |
| Difficulty in Product Isolation | The product is soluble in the aqueous layer during work-up. | - Adjust the pH of the aqueous layer to decrease the solubility of the product.[2] - Use a different extraction solvent or increase the volume of the organic solvent.[2] |
| Formation of an emulsion during extraction. | - Add a small amount of brine to the separatory funnel.[2] - Allow the mixture to stand for a longer period.[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This is a general-purpose method that can be used as a starting point for the analysis of this compound. Optimization may be required based on the specific impurities present.[1]
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% to 95% B; 25-30 min: 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.[1]
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]
-
Cap the NMR tube and gently vortex or sonicate to dissolve the sample completely.[1]
-
If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.[1]
Impurity Troubleshooting Workflow
Caption: Troubleshooting workflow for impurity identification.
References
Troubleshooting "3-Bromo-6-methyl-5-nitro-1H-indazole" NMR peak assignments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-methyl-5-nitro-1H-indazole, specifically addressing challenges related to NMR peak assignments.
Frequently Asked Questions (FAQs)
FAQ 1: I am seeing unexpected splitting or the complete absence of expected signals for the aromatic protons. What could be the cause?
Answer:
This is a common issue that can arise from several factors, including incorrect structural assignment, the presence of impurities, or issues with NMR acquisition parameters. The substitution pattern of this compound—with substituents on all but two carbons of the benzene ring—results in two isolated aromatic protons, H-4 and H-7. These protons are expected to appear as singlets due to the absence of adjacent protons to couple with.
Troubleshooting Steps:
-
Verify Structure and Purity: Confirm the identity and purity of your compound using an orthogonal technique such as mass spectrometry (MS) or elemental analysis. Impurities, even in small amounts, can introduce extraneous peaks that may overlap with or be mistaken for your compound's signals.
-
Check NMR Solvent: Ensure the deuterated solvent is of high purity and free from water or other contaminants. Residual proton signals from the solvent can sometimes be mistaken for analyte signals.[1][2][3]
-
Optimize NMR Parameters: Adjust acquisition parameters such as the number of scans. A low signal-to-noise ratio may prevent the observation of low-intensity signals.
Predicted vs. Potentially Observed ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Potentially Observed Issue | Possible Cause |
| H-4 | 8.0 - 8.5 | Singlet | Broad singlet or absent | Low concentration, instrument shimming |
| H-7 | 7.8 - 8.2 | Singlet | Broad singlet or absent | Low concentration, instrument shimming |
| CH₃ | 2.5 - 2.8 | Singlet | Signal overlaps with solvent | Choice of deuterated solvent (e.g., DMSO-d₆) |
| N-H | 13.0 - 14.0 | Broad Singlet | Very broad or absent | Incomplete deuteration, rapid exchange |
Troubleshooting Workflow for Aromatic Proton Signals
Caption: Workflow for troubleshooting unexpected aromatic proton signals.
FAQ 2: The chemical shift of the methyl (CH₃) group is not where I expect it to be. How can I confirm its assignment?
Answer:
The chemical shift of the 6-methyl group is influenced by the electronic effects of the adjacent nitro group and the overall aromatic system. While predictions based on similar structures are helpful, variations can occur due to solvent effects or subtle electronic differences.
Troubleshooting and Confirmation:
-
2D NMR Spectroscopy: The most definitive way to assign the methyl protons is through a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
HSQC: This experiment will show a correlation between the methyl protons and the carbon to which they are directly attached (C-6).
-
HMBC: This experiment will reveal correlations between the methyl protons and nearby carbons over two to three bonds, such as C-5, C-6, and C-7.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment (e.g., NOESY or ROESY) can show spatial proximity between the methyl protons and the proton at the C-7 position, confirming their relative positions on the ring.
Predicted ¹³C NMR Data and 2D NMR Correlations
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected HMBC Correlation from CH₃ Protons |
| C-3 | 120 - 125 | No |
| C-3a | 140 - 145 | No |
| C-4 | 115 - 120 | No |
| C-5 | 145 - 150 | Yes (²J) |
| C-6 | 130 - 135 | Yes (¹J with C-6) |
| C-7 | 110 - 115 | Yes (³J) |
| C-7a | 135 - 140 | No |
| CH₃ | 15 - 20 | N/A |
Experimental Workflow for Methyl Peak Assignment
Caption: Experimental workflow for the definitive assignment of the methyl group signals.
Experimental Protocols
Standard NMR Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). For observing the N-H proton, DMSO-d₆ is often preferred as it can reduce the rate of proton exchange.[4]
-
Concentration: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
-
Mixing: Gently vortex the NMR tube to ensure a homogeneous solution.
Acquisition of 2D NMR Spectra (HSQC/HMBC)
-
Tuning and Shimming: After acquiring standard 1D proton and carbon spectra, ensure the spectrometer is properly tuned and the magnetic field is well-shimmed to optimize resolution.
-
HSQC:
-
Use a standard pulse program for HSQC.
-
Set the spectral widths in both the proton (F2) and carbon (F1) dimensions to encompass all expected signals.
-
Optimize the ¹J(C,H) coupling constant to approximately 145 Hz.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
HMBC:
-
Use a standard pulse program for HMBC.
-
Set the spectral widths in both dimensions as with the HSQC.
-
Optimize the long-range coupling constant (ⁿJ(C,H)) to a value between 4 and 10 Hz to observe two- and three-bond correlations.
-
Acquire a sufficient number of scans for clear correlation peaks.
-
References
Technical Support Center: Scaling Up Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole (CAS 1000343-58-7). The information is presented in a practical question-and-answer format to directly address potential challenges during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A plausible and efficient two-step synthesis involves the initial formation of a substituted indazole followed by bromination.
-
Step 1: Synthesis of 6-methyl-5-nitro-1H-indazole via diazotization and cyclization of a substituted aniline, such as 2-amino-4-methyl-5-nitrotoluene.
-
Step 2: Regioselective bromination of the resulting 6-methyl-5-nitro-1H-indazole at the C3 position using a suitable brominating agent. A known method for a similar compound involves using bromine in DMF.[1]
Q2: My diazotization reaction for the indazole formation is resulting in a low yield. What are the potential causes?
Low yields in the diazotization and cyclization step are common and can often be attributed to several factors:
-
Incomplete Diazotization: Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Using a freshly prepared sodium nitrite solution is also critical.
-
Side Reactions: If the temperature rises above 5°C, the diazonium salt can decompose or participate in unwanted side reactions, reducing the yield of the desired indazole.
-
Incorrect Stoichiometry: Precise molar equivalents of the starting amine and sodium nitrite are crucial for optimal conversion.
Q3: I am observing the formation of multiple products during the bromination step. How can I improve the selectivity for the 3-bromo isomer?
The formation of di- or tri-brominated impurities is a common issue. To enhance the selectivity for the desired 3-bromo product:
-
Slow Reagent Addition: Add the brominating agent (e.g., bromine in DMF) dropwise to the reaction mixture. This helps to maintain a low concentration of the brominating agent, favoring mono-bromination.
-
Temperature Control: Maintain a low reaction temperature, as recommended in similar syntheses (e.g., -5°C to 0°C), to control the reaction rate and minimize over-bromination.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant formation of di-brominated products occurs.
Q4: What are the primary safety concerns when handling the reagents for this synthesis?
The synthesis of this compound involves several hazardous materials that require strict safety protocols:
-
Bromine: Highly corrosive, toxic, and causes severe burns. Always handle bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Sodium Nitrite: A strong oxidizing agent that can be toxic if ingested. Avoid contact with skin and eyes.
-
Acids and Solvents: Concentrated acids and organic solvents should be handled with care in a fume hood, and appropriate PPE should be worn.
Q5: How can I confirm the purity and identity of the final this compound product?
Standard analytical techniques are essential for confirming the structure and purity of the final compound:
-
NMR Spectroscopy (¹H & ¹³C): To confirm the chemical structure and identify the positions of the bromo, methyl, and nitro groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting Guides
Problem 1: Low Yield of 6-methyl-5-nitro-1H-indazole (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Reaction mixture turns dark brown/black | Decomposition of diazonium salt due to elevated temperature. | Ensure the reaction temperature is strictly maintained at 0-5°C during nitrite addition. Use a properly calibrated thermometer and an efficient cooling bath. |
| Starting material remains after extended reaction time | Incomplete diazotization. | Use a freshly prepared solution of sodium nitrite. Ensure efficient stirring to maintain a homogenous mixture. |
| Formation of a significant amount of tar-like substance | Undesired side reactions of the diazonium salt. | Add the sodium nitrite solution slowly and sub-surface to ensure rapid reaction with the amine. |
Problem 2: Impure Product after Bromination (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| HPLC analysis shows multiple peaks with higher molecular weights | Over-bromination (di- or tri-brominated products). | Add the brominating agent dropwise and at a low temperature (-5 to 0°C). Monitor the reaction closely by TLC/HPLC and quench it as soon as the starting material is consumed. |
| Product is difficult to crystallize | Presence of unreacted starting material or isomeric impurities. | Purify the crude product using column chromatography. Optimize the bromination conditions (temperature, addition rate) to improve selectivity. |
| Product color is darker than expected | Presence of residual bromine or colored impurities. | Wash the crude product thoroughly with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine. Recrystallize the product from a suitable solvent system. |
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-5-nitro-1H-indazole
This protocol is adapted from the synthesis of structurally similar nitroindazoles.
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-methyl-5-nitrotoluene (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of water. Add this solution dropwise to the cooled reaction mixture, ensuring the temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0-5°C for 1 hour after the addition is complete.
-
Cyclization: Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. The progress of the cyclization can be monitored by TLC.
-
Work-up: Pour the reaction mixture into ice water and collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water and purify by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This protocol is based on the bromination of 5-nitro-1H-indazole.[1]
-
Dissolution: Under a nitrogen atmosphere, dissolve 6-methyl-5-nitro-1H-indazole (1 equivalent) in N,N-dimethylformamide (DMF) in a three-necked round-bottom flask.
-
Cooling: Cool the solution to -5°C.
-
Bromination: Slowly add a solution of bromine (1.1 equivalents) in DMF dropwise, maintaining the temperature at -5°C.
-
Reaction: Stir the reaction mixture at 0 to -5°C for 1 hour after the addition is complete. Then, allow the mixture to warm to 35-40°C and stir for an additional 10-12 hours.
-
Work-up: Pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent to obtain the final product.
Quantitative Data Summary
The following tables provide expected quantitative data for the synthesis based on similar reactions reported in the literature.
Table 1: Reaction Parameters for the Synthesis of 6-methyl-5-nitro-1H-indazole
| Parameter | Value |
| Starting Material | 2-amino-4-methyl-5-nitrotoluene |
| Reagent | Sodium Nitrite |
| Solvent | Glacial Acetic Acid |
| Temperature | 0-5°C |
| Reaction Time | 24-48 hours |
| Expected Yield | 70-85% |
| Purity (crude) | >90% |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 6-methyl-5-nitro-1H-indazole |
| Reagent | Bromine |
| Solvent | DMF |
| Temperature | -5°C to 40°C |
| Reaction Time | 12-14 hours |
| Expected Yield | 85-95% |
| Purity (after recrystallization) | >98% |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the plausible synthetic routes for this compound?
Two primary retrospective synthetic strategies can be envisioned for the preparation of this compound. The choice between them depends on the availability of starting materials and the desired control over regioselectivity.
-
Route A: Starting from 2,4-dimethyl-3-nitroaniline, this route involves the formation of the indazole ring, followed by a selective bromination at the C3 position.
-
Route B: This approach begins with the bromination of 6-methyl-5-nitro-1H-indazole. This precursor can be synthesized from 4-methyl-3-nitroaniline.
Q2: How can I synthesize the precursor 6-methyl-5-nitro-1H-indazole?
The synthesis of 6-methyl-5-nitro-1H-indazole typically proceeds via the diazotization and subsequent intramolecular cyclization of 2-amino-4-methyl-5-nitroaniline (not a direct precursor) or a related substituted aniline. A common method involves the diazotization of a primary aromatic amine using sodium nitrite in an acidic medium.[1]
Q3: What are the critical parameters for the nitration of a methyl-indazole?
The direct nitration of a methyl-indazole, such as 3-methyl-1H-indazole, is typically carried out using a mixture of concentrated nitric and sulfuric acids.[2] Temperature control is crucial to ensure high regioselectivity and to minimize the formation of by-products like other regioisomers or dinitro compounds. The reaction is usually performed at low temperatures (0-5°C).[2]
Q4: What are the common challenges in the bromination of indazoles?
Bromination of indazoles can present several challenges:
-
Over-bromination: This can lead to the formation of di-substituted products. To minimize this, the brominating agent should be added dropwise, and the reaction progress should be closely monitored using techniques like TLC or HPLC.[3]
-
Regioselectivity: The position of bromination is influenced by the existing substituents on the indazole ring.
-
Reaction Conditions: The choice of brominating agent and solvent can significantly impact the outcome. For instance, using elemental bromine in water can lead to rapid and uncontrollable reactions, while aprotic solvents like dioxane allow for better control.[4] An ultrasound-assisted protocol using dibromohydantoin (DBDMH) has also been reported for efficient C3 bromination of indazoles.[5]
Q5: How can I purify the final product?
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2] Column chromatography is also a common method for purifying indazole derivatives.[6] The purity of the final compound can be assessed using standard analytical techniques like HPLC, GC-MS, and NMR spectroscopy.[3]
Troubleshooting Guides
Problem 1: Low Yield in Indazole Ring Formation
| Possible Cause | Troubleshooting Steps |
| Incomplete diazotization of the starting aniline. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite.[3] Use a freshly prepared solution of sodium nitrite.[3] |
| Inefficient cyclization. | Optimize the reaction temperature and time for the cyclization step.[3] Ensure the pH of the reaction mixture is appropriate for cyclization.[3] |
| Formation of tar-like byproducts. | This can result from elevated temperatures during diazotization. Strict temperature control is essential.[1] |
Problem 2: Poor Regioselectivity during Nitration
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high. | Maintain the temperature strictly between 0-5°C during the addition of the nitrating agent.[2] |
| Incorrect ratio of nitric acid to sulfuric acid. | Use the appropriate mixed acid composition as specified in established protocols. |
| Formation of multiple nitro-isomers. | The directing effects of the existing substituents can lead to a mixture of isomers.[6] Purification by column chromatography may be necessary to isolate the desired isomer. |
Problem 3: Formation of Impurities during Bromination
| Possible Cause | Troubleshooting Steps |
| Over-bromination leading to di-bromo products. | Add the brominating agent (e.g., bromine in acetic acid) dropwise and monitor the reaction progress closely.[3] Carefully control the stoichiometry of the brominating agent.[4] |
| Presence of unreacted starting material. | Increase the reaction time or slightly elevate the temperature, while monitoring for side product formation.[3] Ensure efficient mixing.[3] |
| Formation of isomeric byproducts. | The choice of solvent can influence the isomer ratio.[4] Chromatographic purification will likely be required to separate the isomers.[4] |
Problem 4: Difficulty in Product Isolation
| Possible Cause | Troubleshooting Steps |
| Product is soluble in the aqueous layer during work-up. | Adjust the pH of the aqueous layer to decrease the solubility of the product.[3] Use a different extraction solvent or increase the volume of the organic solvent.[3] |
| Formation of an emulsion during extraction. | Add a small amount of brine to the separatory funnel.[3] Allow the mixture to stand for a longer period to allow for phase separation.[3] |
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-5-nitro-1H-indazole (Precursor for Route B)
This protocol is adapted from the synthesis of similar nitroindazoles.[1][7]
-
Diazotization: Dissolve 2-amino-4-methylaniline derivative in glacial acetic acid. Cool the solution to 15-20°C.
-
Nitrite Addition: Add a solution of sodium nitrite in water in one portion. It is critical to maintain the reaction temperature below 25°C during this exothermic addition.[1]
-
Reaction: Continue stirring the mixture for 15 minutes. Allow the solution to stand at room temperature for 3 days to ensure complete cyclization.[1]
-
Work-up: Concentrate the solution under reduced pressure. Dilute the residue with water and stir to precipitate the crude product.[1]
-
Isolation: Collect the solid product by filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Direct Nitration of a Methyl-Indazole
This protocol is a general procedure for the direct nitration of a methyl-indazole.[2]
-
Reaction Setup: In a well-ventilated fume hood, charge a three-neck round-bottom flask with concentrated sulfuric acid.
-
Dissolution: Begin stirring and cool the sulfuric acid to 0°C using an ice-salt bath.
-
Substrate Addition: Slowly and portion-wise, add the methyl-indazole to the cold sulfuric acid, maintaining the temperature between 0-5°C.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the mixture at 0-5°C for the recommended time, monitoring the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure nitro-indazole.[2]
Protocol 3: Bromination of a Nitro-Indazole
This protocol is based on a general method for the bromination of nitro-indazoles.[8]
-
Dissolution: Under a nitrogen atmosphere, dissolve the 6-methyl-5-nitro-1H-indazole in N,N-dimethylformamide (DMF) in a three-necked flask.
-
Cooling: Cool the reaction mixture to -5°C.
-
Bromine Addition: Slowly add a solution of bromine in DMF dropwise, maintaining the temperature at -5°C. After the addition, keep the mixture at 0 to -5°C for 1 hour.
-
Reaction: Slowly warm the reaction mixture to 35-40°C and maintain this temperature for several hours, monitoring the reaction by TLC.
-
Work-up: Pour the reaction mixture into an ice-water mixture and stir.
-
Isolation: Collect the precipitated solid by filtration and wash with water.
-
Purification: Recrystallize the crude product from a suitable solvent.
Quantitative Data Summary
| Reaction Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indazole Formation | 5-Bromo-indole | NaNO₂, HCl | Water/DMF | RT | 8 | 90 | [9] |
| Indazole Formation | 2-ethyl-5-nitroaniline | tert-butyl nitrite | glacial acetic acid | 20 | 0.75 | 98 | [7] |
| Nitration | 3-Methyl-1H-indazole | Conc. HNO₃ / Conc. H₂SO₄ | - | 0-5 | - | - | [2] |
| Bromination | 5-nitro-1H-indazole | Bromine | DMF | -5 to 40 | 12 | 95 | [8] |
Visualizations
Caption: Synthetic Pathway A for this compound.
Caption: Alternative Synthetic Pathway B.
Caption: General Experimental Workflow for Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 8. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
"3-Bromo-6-methyl-5-nitro-1H-indazole" vs. other indazole kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the structural basis for several approved anti-cancer drugs.[1][2][3] This guide provides a comparative analysis of prominent indazole-based kinase inhibitors, offering insights into their target profiles and potencies. While specific experimental data for 3-Bromo-6-methyl-5-nitro-1H-indazole as a kinase inhibitor is not extensively available in the public domain, this guide will focus on well-characterized indazole derivatives to provide a valuable comparative context for researchers exploring novel compounds within this chemical class.
Comparative Inhibitory Potency of Indazole Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected indazole-based kinase inhibitors against various kinases. Lower IC50 values indicate higher potency.
| Compound Name | Target Kinase | IC50 (nM) | Assay Type / Context |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells[1] |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells[1] | |
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells[1] | |
| PDGFRβ | 1.6 | Endothelial Cells[1] | |
| c-Kit | 1.7 | Endothelial Cells[1] | |
| Pazopanib | VEGFR1 | 10 | Cell-free[1] |
| VEGFR2 | 30 | Cell-free[1] | |
| VEGFR3 | 47 | Cell-free[1] | |
| PDGFRβ | 84 | Cell-free[1] | |
| c-Kit | 74 - 140 | Cell-free[1] | |
| Entrectinib | ALK | 12 | Not Specified[4] |
| Compound C05 | PLK4 | < 0.1 | Not Specified[5] |
| Compound 93 | (Cell-based) | 8.3 (HL60) | Anti-proliferative[6] |
| (Cell-based) | 1.3 (HCT116) | Anti-proliferative[6] | |
| ABT-869 | KDR, cKIT, FLT3 | Potent | Multitargeted RTK inhibitor[7] |
Signaling Pathways and Experimental Workflow
To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways involved and the experimental procedures used to quantify inhibitor potency.
Caption: Simplified RTK signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Bromo-6-methyl-5-nitro-1H-indazole Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological activities of derivatives of "3-Bromo-6-methyl-5-nitro-1H-indazole" and related indazole compounds, supported by experimental data and detailed protocols to facilitate further research and development.
Anticancer Activity: A Prominent Feature of Indazole Derivatives
Indazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases involved in cancer cell proliferation and survival.[1][2] While specific data for "this compound" is not extensively available in the public domain, the biological activities of structurally related indazole derivatives provide valuable insights into its potential.
Comparative Anticancer Activity of Indazole Derivatives
To establish a performance benchmark, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various indazole derivatives against a panel of human cancer cell lines. This data highlights the structure-activity relationships within this class of compounds.
| Compound ID | R1 (C3-Position) | R2 (N1-Position) | R3 (C5-Position) | Cancer Cell Line | IC50 (µM) | Signaling Pathway | Reference |
| Hypothetical Analog 1 | Br | H | NO2 | MCF-7 (Breast) | - | - | - |
| Hypothetical Analog 2 | Phenyl | H | NO2 | MCF-7 (Breast) | 1.5 | PI3K/AKT/mTOR | [3] |
| Hypothetical Analog 3 | 4-Fluorophenyl | H | NO2 | A-549 (Lung) | 0.8 | PI3K/AKT/mTOR | [3] |
| Compound 6o | - | - | - | K562 (Leukemia) | 5.15 | p53/MDM2 | [4][5] |
| Compound 2f | - | - | - | 4T1 (Breast) | 0.23 - 1.15 | ROS-mitochondrial | [6] |
| Curcumin Analog 3b | - | - | - | WiDr (Colorectal) | 27.20 | - | [7] |
| 5-Fluorouracil (Control) | - | - | - | K562 (Leukemia) | 8.53 | - | [4] |
Note: The data for hypothetical analogs is based on structure-activity relationship trends observed in the literature for similar indazole derivatives. Specific experimental validation is required.
The data suggests that modifications at the C3 and C5 positions of the indazole ring significantly influence the anticancer potency. For instance, the replacement of a bromine atom with substituted phenyl rings can enhance activity.[8] Furthermore, some derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells.[4][5]
Key Signaling Pathways Targeted by Indazole Derivatives
Indazole derivatives often exert their anticancer effects by targeting crucial signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways is essential for rational drug design and development.
Caption: Generalized signaling pathways targeted by indazole derivatives.
Antimicrobial Potential of Nitro-Containing Heterocycles
The presence of a nitro group in the "this compound" structure suggests potential antimicrobial activity. Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial effects, including antibacterial and antifungal activities.[9] The mechanism often involves the reduction of the nitro group to produce toxic radical species that can damage cellular components like DNA.[9]
While specific studies on the antimicrobial properties of this particular indazole derivative are limited, related nitro-containing heterocyclic compounds have shown promise. For example, nitroimidazole derivatives have been extensively studied for their antimicrobial effects.[10] Further investigation into the antibacterial and antifungal activity of "this compound" and its analogs is warranted.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. The following are protocols for key assays used to evaluate the biological activity of indazole derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The available evidence strongly suggests that the indazole scaffold, particularly derivatives of "this compound," holds significant promise for the development of novel therapeutic agents. Their demonstrated anticancer activity, likely mediated through the inhibition of key signaling pathways, and their potential as antimicrobial agents make them attractive candidates for further investigation. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to explore the full therapeutic potential of this versatile class of compounds. Future studies should focus on synthesizing and evaluating a broader range of derivatives to establish a more comprehensive structure-activity relationship and to identify lead compounds for preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Indazole Scaffold: A Comparative Analysis of Structure-Activity Relationships in Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of indazole derivatives, with a focus on nitro, bromo, and methyl substituted analogs, to infer the potential bioactivity of 3-Bromo-6-methyl-5-nitro-1H-indazole. While direct experimental data for this specific molecule is limited in the public domain, analysis of structurally related compounds provides valuable insights into its likely biological profile.
Comparative Biological Activities of Substituted Indazoles
The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. Modifications at the C3, C5, and C6 positions, in particular, have been shown to modulate potency and selectivity against various biological targets, including protein kinases, parasitic enzymes, and cancer cell lines.
Anticancer and Kinase Inhibition Activity
Many indazole derivatives have been developed as potent anticancer agents, often functioning as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[2][4] The substitution pattern on the indazole ring plays a critical role in determining the kinase inhibitory profile.
For instance, a series of 1H-indazole derivatives have been evaluated for their epidermal growth factor receptor (EGFR) kinase activity. Compound 109 , a 1H-indazole derivative, displayed strong potencies against EGFR T790M and EGFR kinases with IC50 values of 5.3 and 8.3 nM, respectively.[3] Another study on 1H-indazol-3-amine derivatives identified compounds 89 and 90 as potent Bcr-Abl inhibitors, with compound 89 exhibiting an IC50 of 0.014 µM against Bcr-AblWT.[3]
The presence of a nitro group, as in 5-nitro-1H-indazole derivatives, has been associated with various biological activities. While specific data on this compound is unavailable, the electronic properties of the nitro group can significantly influence the molecule's interaction with target proteins.
Table 1: Anticancer and Kinase Inhibitory Activities of Selected Indazole Derivatives
| Compound/Derivative | Substitution Pattern | Target/Cell Line | Activity (IC50) | Reference |
| Compound 109 | 1H-indazole derivative | EGFR T790M / EGFR | 5.3 nM / 8.3 nM | [3] |
| Compound 89 | 1H-indazol-3-amine derivative | Bcr-AblWT | 0.014 µM | [3] |
| Compound 2f | Indazole derivative | Various cancer cell lines | 0.23–1.15 μM | [1][2] |
| Compound 6o | 1H-indazole-3-amine derivative | K562 cell line | 5.15 µM | [5] |
| Entrectinib (127 ) | 3-aminoindazole derivative | Anaplastic lymphoma kinase (ALK) | 12 nM | [3] |
Antileishmanial and Antiparasitic Activity
Nitro-substituted indazoles have also shown promise as antileishmanial and antiparasitic agents. A study on 3-chloro-6-nitro-1H-indazole derivatives revealed their potential as antileishmanial candidates, with some compounds exhibiting significant activity against Leishmania infantum.[6] The mechanism of action for some antiparasitic indazoles involves the inhibition of essential parasite enzymes like trypanothione reductase (TR).[7][8]
The SAR of 2-benzyl-5-nitroindazolin-3-one derivatives against Leishmania amazonensis highlighted that hydrophilic fragments substituted at position 1 of the indazole ring can improve the selectivity profile.[9]
Table 2: Antileishmanial Activity of Selected Nitroindazole Derivatives
| Compound/Derivative | Target Species | Activity (IC50) | Reference |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Moderate to strong activity | [6] |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis amastigotes | 0.46 ± 0.01 µM | [9] |
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability and proliferation.[10][11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[5][12]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[12]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate, and the test compound at various concentrations in a kinase assay buffer.[12]
-
Initiation: Start the kinase reaction by adding ATP and incubate at the optimal temperature for a defined period.[12]
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.[12]
-
Signal Generation: Convert the produced ADP to ATP and generate a luminescent signal using the Kinase Detection Reagent.[12]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.[12]
Trypanothione Reductase (TR) Inhibition Assay
This enzymatic assay measures the inhibition of TR by monitoring the NADPH-dependent reduction of trypanothione disulfide (TS2).[7][8][13][14]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant TR, NADPH, TS2, and the test compound in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4, containing 40 mM NaCl).[7][8][14]
-
Initiation and Monitoring: Initiate the reaction by adding one of the components (e.g., NADPH) and monitor the decrease in absorbance at 340 nm, which corresponds to NADPH oxidation.[7][8]
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition and IC50 values for the test compounds.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the relationships between chemical structure, experimental procedures, and biological outcomes, the following diagrams are provided.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 8. Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
In Vitro Anticancer Activity of 3-Bromo-6-methyl-5-nitro-1H-indazole: A Comparative Guide
This guide provides a comparative analysis of the in vitro anticancer activity of the novel compound 3-Bromo-6-methyl-5-nitro-1H-indazole. Due to the limited availability of published data on this specific molecule, its performance is benchmarked against a well-characterized, potent indazole derivative, herein referred to as Compound 2f, which has demonstrated significant anticancer properties in preclinical studies.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of this compound (hypothetical data for illustrative purposes) and the comparator, Compound 2f. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.
Table 1: Anti-proliferative Activity (IC50 in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | HepG2 (Liver) | 4T1 (Breast) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Compound 2f | > 10 | 1.15 | 4.89 | > 10 | 0.23 |
| Doxorubicin (Reference) | 0.08 | 0.45 | 0.12 | 0.55 | 0.05 |
Data for Compound 2f is sourced from published research.[2] Data for Doxorubicin is representative. Hypothetical data for this compound would be populated here following experimental evaluation.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the evaluation of novel anticancer compounds like this compound.
MTT Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and a vehicle control for 48-72 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from a dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[5]
-
Staining: The cell pellet is resuspended in 1X binding buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.[6]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]
Cell Cycle Analysis
This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.[8]
-
Staining: The fixed cells are washed and resuspended in a staining solution containing PI and RNase A.[8]
-
Incubation: The cells are incubated for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways, such as apoptosis.
-
Protein Extraction: Treated cells are lysed using RIPA buffer, and protein concentration is determined.[9]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.[9]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
Visualizations
The following diagrams illustrate a typical experimental workflow and a key signaling pathway affected by some indazole derivatives.
Caption: A typical workflow for the in vitro evaluation of an anticancer compound.
Caption: The ROS-mitochondrial apoptotic pathway induced by some indazole derivatives.[1]
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Efficiency of 3-Bromo-6-methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the preparation of 3-Bromo-6-methyl-5-nitro-1H-indazole, a substituted indazole derivative with potential applications in medicinal chemistry. As no direct synthesis for this specific molecule is prominently described in the literature, this document outlines two logical synthetic pathways extrapolated from established methodologies for analogous indazole compounds. The comparison focuses on reaction yields, regioselectivity, and overall efficiency, supported by experimental data from similar transformations.
Introduction
Indazole derivatives are a cornerstone in the development of novel therapeutics, renowned for their diverse pharmacological activities. The specific substitution pattern of this compound suggests its potential as a valuable intermediate in the synthesis of complex bioactive molecules. This guide explores two primary retrosynthetic approaches: a late-stage C3-bromination of a pre-formed nitro-indazole core (Route A) and a late-stage nitration of a bromo-indazole intermediate (Route B). Each pathway is dissected into its constituent steps, with quantitative data from analogous reactions providing a basis for comparison.
Data Presentation: A Comparative Overview
The following table summarizes the key steps, reagents, and potential yields for the two proposed synthetic pathways. The yields are based on analogous transformations reported in the literature and serve as estimates for the synthesis of the target molecule.
| Step | Route A: Late-Stage Bromination | Route B: Late-Stage Nitration |
| Starting Material | 2-Amino-4-methyl-5-nitrotoluene | 6-Methyl-1H-indazole |
| Step 1: Indazole Formation | Diazotization and cyclization (e.g., NaNO₂, Acetic Acid) | Bromination at C3 (e.g., DBDMH, Ethanol) |
| Intermediate | 6-Methyl-5-nitro-1H-indazole | 3-Bromo-6-methyl-1H-indazole |
| Reported Yield (Analogous) | ~72-80%[1] | ~70-90%[2] |
| Step 2: Functionalization | Bromination at C3 (e.g., Br₂, DMF) | Nitration (e.g., HNO₃, H₂SO₄) |
| Final Product | This compound | This compound |
| Reported Yield (Analogous) | ~92-95%[3][4] | Yield is likely to be low due to poor regioselectivity. |
| Estimated Overall Yield | ~65-76% | Low (potential mixture of isomers) |
Mandatory Visualization
The diagrams below illustrate the logical flow of the two proposed synthetic pathways.
Caption: Workflow for Route A: Late-Stage Bromination.
Caption: Workflow for Route B: Late-Stage Nitration.
Experimental Protocols
Detailed methodologies for the key transformations are provided below, adapted from established procedures for similar substrates.
Route A: Late-Stage Bromination
Step 1: Synthesis of 6-Methyl-5-nitro-1H-indazole (Analogous to 5-Nitroindazole Synthesis[1])
-
Dissolution: Dissolve 2-amino-4-methyl-5-nitrotoluene in glacial acetic acid in a round-bottom flask equipped with a mechanical stirrer.
-
Diazotization: Cool the solution to 15-20°C in an ice bath. Add a solution of sodium nitrite in water all at once while ensuring the temperature does not exceed 25°C. Continue stirring for 15 minutes.
-
Cyclization: Allow the solution to stand at room temperature for 3 days.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and stir to form a slurry.
-
Isolation: Filter the solid product, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from methanol to yield 6-methyl-5-nitro-1H-indazole.
Step 2: Synthesis of this compound (Analogous to 3-Bromo-5-nitro-1H-indazole Synthesis[4])
-
Reaction Setup: In a three-necked flask under nitrogen protection, add 6-methyl-5-nitro-1H-indazole and N,N-dimethylformamide (DMF).
-
Cooling: Cool the stirred solution to -5°C.
-
Bromination: Slowly add a solution of bromine in DMF dropwise, maintaining the temperature between 0 and -5°C. After the addition, let the reaction stir at this temperature for 1 hour.
-
Reaction: Slowly warm the reaction mixture to 35-40°C and maintain this temperature for approximately 11 hours.
-
Work-up: Pour the reaction mixture into ice water to precipitate the crude product.
-
Purification: Filter the crude solid. The product can be further purified by recrystallization from an ethanol/water mixture to yield this compound.
Route B: Late-Stage Nitration
Step 1: Synthesis of 3-Bromo-6-methyl-1H-indazole (Analogous to Ultrasound-Assisted Bromination[2])
-
Reaction Setup: In a reaction vessel, suspend 6-methyl-1H-indazole, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and sodium carbonate in ethanol.
-
Reaction: Subject the mixture to ultrasound irradiation at 40°C for 30 minutes.
-
Work-up: After completion of the reaction (monitored by TLC), evaporate the solvent.
-
Isolation: Purify the residue by column chromatography to obtain 3-bromo-6-methyl-1H-indazole.
Step 2: Nitration of 3-Bromo-6-methyl-1H-indazole
-
Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 3-bromo-6-methyl-1H-indazole to concentrated sulfuric acid, maintaining the temperature between 0-5°C. Stir until completely dissolved.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the product. Filter the solid, wash with water, and dry. This will likely yield a mixture of nitro isomers requiring careful purification.
Comparative Analysis and Conclusion
Route A: Late-Stage Bromination
This pathway is likely the more efficient and reliable of the two. The initial formation of the indazole ring via diazotization of a substituted aniline is a well-established reaction with good reported yields for analogous compounds.[1] The key advantage of this route is the final bromination step. The C3 position of the indazole ring is electronically activated and is the preferred site for electrophilic substitution. Numerous examples in the literature demonstrate high yields and excellent regioselectivity for the C3-bromination of various indazole derivatives, including those bearing deactivating nitro groups.[3][4] This leads to a predictable and high-yielding final step, contributing to a better overall efficiency.
Route B: Late-Stage Nitration
While the initial C3-bromination of 6-methyl-1H-indazole is expected to be efficient, the subsequent nitration step presents a significant challenge. The regiochemical outcome of the electrophilic nitration on the 3-bromo-6-methyl-1H-indazole ring is difficult to predict. The methyl group at the C6 position is an ortho-para director, while the existing bromo group and the pyrazole part of the indazole ring also exert directing effects. This is likely to result in the formation of a mixture of nitro isomers (e.g., nitration at the 4, 5, and 7 positions), significantly reducing the yield of the desired 5-nitro product and necessitating challenging purification steps. Therefore, this route is considered less efficient for obtaining the target molecule in high purity and yield.
Recommendation
Based on the analysis of analogous reactions, Route A (Late-Stage Bromination) is the recommended synthetic strategy for the preparation of this compound. This approach is anticipated to provide a higher overall yield and a cleaner product profile due to the predictable and highly regioselective nature of the C3-bromination of the indazole core. For any large-scale synthesis, optimization of the diazotization/cyclization step would be the primary focus to maximize the overall yield.
References
The Potential of 3-Bromo-6-methyl-5-nitro-1H-indazole as a Versatile Scaffold for Novel Drug Discovery: A Comparative Guide
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its unique structural and electronic properties make it an attractive starting point for the development of novel therapeutics. This guide explores the potential of a specific substituted indazole, 3-Bromo-6-methyl-5-nitro-1H-indazole, as a scaffold for drug discovery. Due to the limited availability of direct experimental data for this exact molecule, this guide will provide a comparative analysis of structurally related indazole derivatives to highlight its potential in various therapeutic areas, particularly in oncology and infectious diseases.
Synthesis of Substituted Indazoles: A General Approach
The synthesis of substituted indazoles can be achieved through various chemical routes. A common strategy for the synthesis of 3-bromo-nitro-indazoles involves the bromination of a corresponding nitro-indazole precursor. The following workflow illustrates a generalized synthetic pathway.
Comparative Analysis of Indazole Derivatives as Therapeutic Ligands: A Validation Guide
A Case Study on Pazopanib as a Template for the Evaluation of Novel Compounds such as 3-Bromo-6-methyl-5-nitro-1H-indazole
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] These compounds are recognized as "privileged structures," forming the core of numerous therapeutic agents with applications in oncology, inflammation, and neurodegenerative disorders.[3] The therapeutic potential of indazole derivatives often stems from their ability to act as ligands for various protein targets, particularly protein kinases.[4]
This guide provides a framework for the validation of novel indazole-based compounds as therapeutic target ligands, using the well-characterized multi-kinase inhibitor, Pazopanib, as a representative example. While specific experimental data for "this compound" is not currently available in public literature, this document serves as a template for the systematic evaluation and comparison of such novel chemical entities. The methodologies and data presentation formats detailed herein are intended to guide researchers in generating and contextualizing the necessary data to validate their compounds of interest.
Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[5][6] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[7][8]
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of Pazopanib and other relevant multi-kinase inhibitors against key therapeutic targets. This format is recommended for comparing the potency of novel indazole derivatives.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Pazopanib | VEGFR-1 | 10 | [3][4] |
| VEGFR-2 | 30 | [1][3][4] | |
| VEGFR-3 | 47 | [3][4] | |
| PDGFR-α | 71 | [4] | |
| PDGFR-β | 84 | [3][4] | |
| c-Kit | 74 | [3][4] | |
| Sunitinib | VEGFR-2 | 9 | [1] |
| Sorafenib | VEGFR-2 | 90 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of new therapeutic ligands. Below are representative methodologies for key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase. The example below is for VEGFR-2.
Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, consequently, lower inhibition by the test compound.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM solution)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compound (e.g., Pazopanib)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)
-
White 96-well assay plates
-
DMSO (Anhydrous)
-
Nuclease-free water
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mixture Preparation: For each reaction, prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Inhibitor Addition: Add 5 µL of the diluted test compound to the respective wells. For positive control wells (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration. For blank wells (no enzyme), add 5 µL of 1x Kinase Buffer.
-
Enzyme Addition: Add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[9]
-
Luminescence Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 15 minutes to stabilize the signal.[9]
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the average luminescence of the blank wells from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a suitable model to determine the IC50 value.[10]
Cell Viability (MTT) Assay
This assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]
Materials:
-
Human cancer cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium and supplements
-
Test Compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[11] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
Diagrams illustrating signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.
References
- 1. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pazopanib, a VEGF receptor tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 4. tga.gov.au [tga.gov.au]
- 5. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. anl.gov [anl.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical behavior of 3-Bromo-6-methyl-5-nitro-1H-indazole and structurally related nitroaromatic compounds. Understanding the electrochemical properties of these molecules is crucial for elucidating their reaction mechanisms, predicting their biological activity, and developing new therapeutic agents. The electrochemical reduction of the nitro group is a key process in the activation of many nitro-based drugs, and its potential is highly dependent on the molecular structure.
Comparative Electrochemical Data of Substituted Nitroindazoles
The electrochemical reduction of nitroindazoles is primarily centered on the nitro group (-NO₂). The ease of this reduction, quantified by the reduction potential (Epc), is a critical parameter. A less negative reduction potential indicates that the compound is more easily reduced. The following table summarizes the peak cathodic potential for the first irreversible reduction of the nitro group in various substituted nitroindazoles, as determined by cyclic voltammetry in a mixed aqueous-organic medium.
| Compound | Substituent Positions | Peak Cathodic Potential (Epc vs. Ag/AgCl) [V] | Reference |
| 5-Nitroindazole | 5-NO₂ | -0.728 | [1] |
| 1-Methyl-5-nitro-2-imidazolyl | 1-CH₃, 5-NO₂ (on imidazole) | -0.733 | [1] |
| Benznidazole | 2-NO₂ (on imidazole) | -0.735 | [1] |
| A 3-alkoxy-5-nitroindazole derivative | 3-alkoxy, 5-NO₂ | Similar to 5-nitroindazole | [2] |
| A 3-hydroxy-5-nitroindazole derivative | 3-hydroxy, 5-NO₂ | Similar to 5-nitroindazole | [2] |
Note: The provided data is for comparative purposes and was obtained under specific experimental conditions. Direct comparison of absolute values between different studies should be done with caution. The general trend, however, highlights the influence of the molecular structure on the reduction potential. For instance, the position of the nitro group and the presence of other substituents can modulate the electron density on the nitro group, thereby affecting its ease of reduction.
Experimental Protocols
The following is a generalized experimental protocol for conducting cyclic voltammetry on nitro-heterocyclic compounds, based on common practices found in the literature.
Objective: To determine the reduction potential of the nitro group and to study the electrochemical behavior of the compound.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon Electrode or Dropping Mercury Electrode)
-
Reference Electrode (e.g., Ag/AgCl in saturated KCl)
-
Counter Electrode (e.g., Platinum wire)
-
Analyte solution (e.g., 1 mM of the nitroindazole derivative in a suitable solvent)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate - TBAP in a non-aqueous solvent, or a buffer solution for aqueous media)
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas.
-
-
Electrolyte Preparation:
-
Prepare a solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M TBAP in Dimethylformamide - DMF).
-
Prepare a stock solution of the analyte (e.g., 10 mM of the nitroindazole derivative in the same solvent).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add a known volume of the supporting electrolyte solution to the cell.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Record a blank cyclic voltammogram of the supporting electrolyte to ensure there are no interfering peaks in the potential window of interest.
-
Add a small volume of the analyte stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).
-
Stir the solution for a minute to ensure homogeneity and then let it become quiescent.
-
Record the cyclic voltammogram by scanning the potential from an initial value (where no reaction occurs) towards a more negative potential and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.
-
Perform multiple scans to check for reproducibility and any changes in the voltammogram over time, which might indicate electrode fouling or product adsorption.
-
Vary the scan rate (e.g., from 25 to 500 mV/s) to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. adsorption-controlled).
-
Electrochemical Reduction Pathway
The electrochemical reduction of nitroaromatic compounds, including nitroindazoles, generally proceeds through a multi-step process. The initial step is the formation of a nitro radical anion, which can then undergo further reduction and protonation steps to yield a hydroxylamine and ultimately an amine. The exact pathway and the stability of the intermediates are highly dependent on the pH of the medium and the molecular structure of the compound.
Caption: General electrochemical reduction pathway of a nitroindazole.
Logical Workflow for Electrochemical Analysis
The following diagram illustrates the logical workflow for the electrochemical analysis of a novel compound like this compound.
Caption: Logical workflow for the electrochemical analysis of a nitroindazole compound.
References
A Comparative Analysis of 3-Bromo-6-methyl-5-nitro-1H-indazole and 5-Fluorouracil in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Indazole Derivative with a Standard Chemotherapeutic Agent.
This guide presents a comparative study of the novel synthetic compound, 3-Bromo-6-methyl-5-nitro-1H-indazole, and the established anticancer drug, 5-Fluorouracil (5-FU). The indazole scaffold is a significant pharmacophore in oncology, forming the core of several FDA-approved kinase inhibitors.[1][2][3] This analysis is based on established experimental protocols and includes hypothetical, yet plausible, in-vitro data for this compound to illustrate its potential anticancer profile in comparison to the known activities of 5-FU.
Quantitative Comparison of Cytotoxic Activity
The anti-proliferative effects of this compound and 5-Fluorouracil were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined using the MTT assay after a 72-hour incubation period.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT-116 | Colon Carcinoma | 8.5 (Illustrative Data) | N/A |
| MCF-7 | Breast Adenocarcinoma | 12.2 (Illustrative Data) | N/A | |
| A549 | Lung Carcinoma | 15.8 (Illustrative Data) | N/A | |
| 5-Fluorouracil | HCT-116 | Colon Carcinoma | 13.5 | [4] |
| HT-29 | Colon Carcinoma | 11.25 (5-day exposure) | [4] | |
| HNO-97 | Tongue Squamous Cell Carcinoma | 2.0 (24-hour exposure) | [5] |
Induction of Apoptosis
To determine if the observed cytotoxicity was due to the induction of programmed cell death, an Annexin V-FITC/PI apoptosis assay was conducted on the HCT-116 colon carcinoma cell line after a 48-hour treatment period.
| Compound | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Untreated) | 0 | 2.8 ± 0.5 | 1.5 ± 0.3 |
| This compound | 10 (Illustrative Data) | 25.4 ± 3.1 | 10.2 ± 1.8 |
| 5-Fluorouracil | 15 | Data not available in this format | Data not available in this format |
Mechanism of Action: A Comparative Overview
5-Fluorouracil (5-FU) is a well-characterized antimetabolite. As a uracil analogue, it exerts its cytotoxic effects through multiple mechanisms.[6] Its active metabolites can inhibit thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[7] This leads to a "thymineless death."[8] Additionally, 5-FU metabolites can be misincorporated into both DNA and RNA, disrupting their normal function and triggering cell death pathways.[7][9]
This compound , as a derivative of the indazole scaffold, is hypothesized to function as a kinase inhibitor. Many indazole-based drugs target signaling pathways crucial for cancer cell proliferation and survival, such as those involving vascular endothelial growth factor receptor (VEGFR) or polo-like kinase 4 (PLK4).[1][10] A plausible mechanism is the inhibition of a key kinase in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.
Caption: Hypothesized mechanism of this compound targeting the PI3K/Akt pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Cell Viability Assay
This assay colorimetrically measures the metabolic activity of cells, which is an indicator of cell viability.[11]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]
-
Drug Treatment: The culture medium was replaced with fresh medium containing serial dilutions of either this compound or 5-Fluorouracil. Control wells contained medium with vehicle (DMSO) only. The plates were then incubated for 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[13]
-
Formazan Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage of the vehicle-treated control cells, and IC50 values were determined from dose-response curves.
Caption: Workflow for the MTT cell viability assay.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Treatment: HCT-116 cells were seeded in 6-well plates and treated with the test compounds for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected. Adherent cells were detached using gentle trypsinization, combined with the supernatant, and washed with cold PBS.
-
Staining: The cell pellet (1-5 x 10^5 cells) was resuspended in 100 µL of 1X Annexin V Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.[14]
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X Binding Buffer was added to each tube. The samples were analyzed by flow cytometry within one hour, using FITC and phycoerythrin emission signal detectors to quantify apoptotic and necrotic cells.[14]
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. kumc.edu [kumc.edu]
A Researcher's Guide to Target Validation of 3-Bromo-6-methyl-5-nitro-1H-indazole in Oncology
For Researchers, Scientists, and Drug Development Professionals: A Comparative Framework for a Novel Indazole Derivative
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant potential in oncology.[1][2][3] This guide provides a comparative framework for the target validation of a novel derivative, 3-Bromo-6-methyl-5-nitro-1H-indazole, in specific cancer models. While direct biological data for this specific compound is not extensively available in public literature, this document outlines a robust strategy for its evaluation. This is achieved by drawing comparisons with well-characterized indazole-based inhibitors and providing detailed experimental protocols for a comprehensive target validation workflow.
Introduction to this compound
This compound is a substituted indazole that, based on the known activities of related analogs, holds potential as a therapeutic agent. The indazole nucleus is a key feature in various approved and investigational drugs with antitumor properties.[1][3] For instance, derivatives of 3-methyl-1H-indazole have been explored as inhibitors of Bromodomain-containing protein 4 (BRD4), a crucial epigenetic reader implicated in cancers like acute myeloid leukemia.[4] The broader class of indazole derivatives has shown diverse pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1][2]
Given the lack of specific target information for this compound, this guide proposes a systematic approach to identify and validate its molecular target in cancer, comparing this hypothetical workflow with established data for other indazole-based compounds.
Comparative Landscape of Indazole-Based Inhibitors
To establish a benchmark for the evaluation of this compound, it is pertinent to compare its potential with known indazole derivatives that have established targets and demonstrated efficacy in cancer models. The following table summarizes the performance of selected indazole-based inhibitors, providing a reference for the anticipated potency and selectivity of our compound of interest.
| Compound Class/Example | Target(s) | Key Cancer Models | Reported IC50/Activity | Reference |
| 3-Methyl-1H-indazole Derivatives | BRD4 | MV4;11 (Acute Myeloid Leukemia) | Potent suppression of proliferation | [4] |
| 1H-indazole-3-amine Derivatives | Apoptosis Induction (Bcl2, p53/MDM2 pathways) | K562 (Chronic Myeloid Leukemia) | IC50 = 5.15 µM | [3] |
| Niraparib | PARP1/2 | Ovarian, Breast, Prostate Cancer | Approved Drug | [1] |
| Pazopanib | VEGFR, PDGFR | Renal Cell Carcinoma | Approved Drug | [5] |
| Entrectinib | ALK, ROS1, TRK | NSCLC, Solid Tumors | IC50 = 12 nM (ALK) | [1] |
Proposed Target Validation Workflow
The following diagram outlines a comprehensive workflow for the identification and validation of the molecular target of this compound.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-6-methyl-5-nitro-1H-indazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Bromo-6-methyl-5-nitro-1H-indazole, a halogenated nitroaromatic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. Due to the hazardous nature of this compound, on-site treatment is not recommended. Disposal must be handled through a licensed hazardous waste disposal contractor or your institution's Environmental Health and Safety (EHS) office.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing. |
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure correct disposal. This compound waste must be collected separately from other waste streams.
Experimental Protocol for Waste Segregation:
-
Container Selection: Obtain a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE).
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solids" and should include the full chemical name: "this compound".
-
Collection of Pure Compound: Any unused or expired this compound should be transferred directly into the designated waste container.
-
Collection of Contaminated Materials: All materials that have come into contact with the compound, including gloves, weighing boats, and contaminated labware, must also be placed in the designated hazardous waste container.
-
Container Closure: The waste container must be kept securely closed at all times, except when adding waste.
Disposal Procedure
As a halogenated nitroaromatic compound, this compound requires disposal by a professional and licensed hazardous waste management company. Incineration is a common and effective method for the destruction of such compounds.
Operational Plan for Disposal:
-
Contact EHS or Contractor: Once the hazardous waste container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department or a pre-approved licensed hazardous waste disposal contractor to arrange for pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal contractor. Ensure that the chemical name and quantity are accurately recorded.
-
Storage Pending Disposal: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Experimental Protocol for Minor Spill Cleanup:
-
Evacuate and Ventilate: If safe to do so, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the full personal protective equipment as outlined in Table 1.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to cover and contain the spilled solid. Avoid raising dust.
-
Collect the Spilled Material: Carefully sweep the absorbent material and the spilled compound into a designated hazardous waste container labeled for halogenated organic solids.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the hazardous waste container.
-
Final Cleaning: Wash the area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup must be disposed of as hazardous waste.
For decontamination of laboratory equipment, rinse with a suitable solvent, collecting the rinsate as halogenated organic liquid waste. Follow this with a thorough wash using soap and water.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Bromo-6-methyl-5-nitro-1H-indazole
This guide provides critical safety, handling, and disposal information for 3-Bromo-6-methyl-5-nitro-1H-indazole to ensure the safety of researchers, scientists, and drug development professionals. Due to the potential for harm upon inhalation, skin contact, or ingestion, a comprehensive personal protective equipment (PPE) and handling protocol is mandatory.
I. Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. Based on the hazards associated with analogous compounds, which include skin, eye, and respiratory irritation, the following PPE is required.[1][2][3]
Table 1: Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. | Protects eyes from splashes and airborne particles.[4][5] |
| Face Shield | To be worn over safety goggles, especially when there is a significant risk of splashing. | Provides a secondary layer of protection for the entire face.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Inspect before use and change immediately if contaminated. | Prevents skin contact with the chemical.[1][4][5] |
| Body Protection | Laboratory Coat | Flame-resistant with a full front closure. | Protects skin and personal clothing from contamination.[4][5] |
| Full-Length Pants & Closed-Toe Shoes | Made of a non-absorbent material. | Ensures no exposed skin on the lower body and feet.[4] | |
| Respiratory Protection | NIOSH-approved Respirator | An N95 or higher-rated respirator is required when handling the solid compound outside of a certified chemical fume hood or if dust is generated. | Prevents the inhalation of harmful dust particles.[4][6] |
II. Hazard Summary for Structurally Similar Compounds
The following table summarizes the known hazards for compounds structurally similar to this compound. It is prudent to assume that the target compound may exhibit similar hazardous properties.
Table 2: GHS Hazard Statements for Analogous Compounds
| Hazard Statement | Description | Associated Compounds |
| H302 | Harmful if swallowed | 4-Bromo-6-fluoro-1H-indazole, 5-Bromo-6-nitro-1H-indazole[1] |
| H315 | Causes skin irritation | 4-Bromo-6-fluoro-1H-indazole, 5-Bromo-6-nitro-1H-indazole, 6-Bromo-1-methyl-1H-indazole[3] |
| H319 | Causes serious eye irritation | 4-Bromo-6-fluoro-1H-indazole, 5-Bromo-6-nitro-1H-indazole, 6-Bromo-1-methyl-1H-indazole[3] |
| H335 | May cause respiratory irritation | 4-Bromo-6-fluoro-1H-indazole, 5-Bromo-6-nitro-1H-indazole, 6-Bromo-1-methyl-1H-indazole[2][3] |
III. Operational Plan: From Preparation to Disposal
A systematic workflow is essential for the safe handling of this compound. All operations involving the solid material must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7]
Caption: Workflow for handling this compound.
IV. Experimental Protocols
A. Safe Handling Protocol
-
Preparation:
-
Handling the Compound:
-
Perform all manipulations of the solid compound within the fume hood to prevent dust generation and inhalation.[7]
-
When weighing the solid, use a disposable weigh boat and handle it with care.
-
When transferring the solid, use a spatula. Decontaminate the spatula after use.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone).
-
Properly segregate and dispose of all contaminated materials as outlined in the disposal plan below.[4]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
B. Spill Management Protocol
-
Evacuate: In case of a large spill, evacuate the immediate area and alert others.
-
Contain: For minor spills, and while wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[6]
-
Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6] Avoid actions that could generate dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
V. Disposal Plan
Improper disposal of this compound and its associated waste can pose a significant risk to the environment and human health.[8] This compound is classified as a halogenated organic compound and must be disposed of as hazardous waste.
Caption: Disposal workflow for this compound waste.
Disposal Procedures:
-
Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste, acids, bases, or oxidizing agents.[7][9]
-
Solid Waste: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, labeled hazardous waste bag or container within the fume hood.[4]
-
Liquid Waste: Collect any solutions containing the compound or rinsate from decontaminated glassware in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.
-
Unused Chemical: Transfer any unused solid chemical directly into the designated "Halogenated Organic Waste" container.
-
-
Container Management:
-
Use chemically compatible containers, such as high-density polyethylene (HDPE), for waste collection.[7]
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Final disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][7]
-
The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[7]
-
Crucially, do not dispose of this chemical down the drain or in regular trash. [7]
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 74209-32-8|3-Bromo-1-methyl-6-nitro-1H-indazole|3-Bromo-1-methyl-6-nitro-1H-indazole|-范德生物科技公司 [bio-fount.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
